molecular formula C6H4BrNO3 B174387 3-Bromo-5-nitrophenol CAS No. 116632-23-6

3-Bromo-5-nitrophenol

Cat. No.: B174387
CAS No.: 116632-23-6
M. Wt: 218 g/mol
InChI Key: VJQGLUHOAIZTNK-UHFFFAOYSA-N
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Description

3-Bromo-5-nitrophenol is a useful research compound. Its molecular formula is C6H4BrNO3 and its molecular weight is 218 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-5-nitrophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-5-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQGLUHOAIZTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440759
Record name 3-bromo-5-nitrophenol
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Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116632-23-6
Record name 3-bromo-5-nitrophenol
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Record name 3-Bromo-5-nitrophenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Bromo-5-nitrophenol CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-5-nitrophenol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-5-nitrophenol, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, outlines a detailed synthesis protocol with mechanistic insights, discusses its applications, and provides essential safety and handling information.

Chemical Identity and Core Properties

3-Bromo-5-nitrophenol is a substituted aromatic compound containing a phenol, a bromine atom, and a nitro group. These functional groups dictate its chemical reactivity and physical characteristics, making it a versatile building block in organic synthesis.

CAS Number: 116632-23-6[1][2][3][4]

Synonyms: 5-bromo-3-nitrophenol, 3-Bromo-5-hydroxynitrobenzene[3]

Physicochemical Properties

The properties of 3-Bromo-5-nitrophenol are summarized in the table below. The presence of the electron-withdrawing nitro group and the bromine atom significantly influences the acidity of the phenolic hydroxyl group.

PropertyValueSource
Molecular Formula C₆H₄BrNO₃[2][3]
Molecular Weight 218.00 g/mol [2][3]
Appearance Yellow solid[4]
Melting Point 145 °C[4]
Boiling Point 310.4 ± 27.0 °C (Predicted)[1][4]
Density 1.881 ± 0.06 g/cm³ (Predicted)[4]
pKa 7.38 ± 0.10 (Predicted)[4]
LogP 2.59[1]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of 3-Bromo-5-nitrophenol. While experimental spectra are proprietary to specific suppliers, typical spectral features can be predicted based on the structure. Key identifiers include unique signals in ¹³C NMR and characteristic absorption bands in IR spectroscopy corresponding to the O-H, N-O, and C-Br bonds.[3]

Synthesis of 3-Bromo-5-nitrophenol

The synthesis of 3-Bromo-5-nitrophenol can be achieved through a multi-step process starting from 2-amino-5-nitrophenol.[4] This procedure involves an initial bromination followed by a deamination reaction via a diazonium salt intermediate.

Experimental Protocol

This protocol is a self-validating system, where the successful formation of intermediates can be monitored by techniques like Thin Layer Chromatography (TLC).

Step 1: Bromination of 2-amino-5-nitrophenol

  • In a suitable reaction vessel, dissolve 2-amino-5-nitrophenol (1 equivalent) in acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution at room temperature. The use of NBS is a standard and effective method for the selective bromination of activated aromatic rings.

  • Stir the reaction mixture for 1 hour. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent. The resulting crude product is an intermediate, 2-amino-4-bromo-5-nitrophenol.

Step 2: Deamination via Diazotization

  • Dissolve the crude intermediate from Step 1 in ethanol.

  • Add concentrated sulfuric acid (H₂SO₄) (approximately 1.7 equivalents). The acidic medium is essential for the subsequent formation of the diazonium salt.

  • Heat the mixture to reflux for 30 minutes.

  • Add sodium nitrite (NaNO₂) (2.5 equivalents) portion-wise. This initiates the diazotization of the amino group. The diazonium group is a good leaving group (as N₂ gas), which is then displaced.

  • Continue heating at reflux for 1 hour to ensure the complete conversion of the diazonium salt.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 3-Bromo-5-nitrophenol.

Synthesis Workflow Diagram

Synthesis_Workflow A Start: 2-amino-5-nitrophenol B Step 1: Bromination Reagents: NBS, Acetonitrile Conditions: Room Temperature, 1 hr A->B Dissolve in Acetonitrile C Intermediate: 2-amino-4-bromo-5-nitrophenol B->C Reaction D Step 2: Deamination via Diazotization Reagents: Ethanol, H₂SO₄, NaNO₂ Conditions: Reflux C->D Dissolve in Ethanol/Acid E Final Product: 3-Bromo-5-nitrophenol D->E Reaction F Purification (Recrystallization/Chromatography) E->F Crude Product

Sources

Technical Guide: 3-Bromo-5-nitrophenol – Physicochemical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of 3-Bromo-5-nitrophenol (CAS 116632-23-6), a critical trisubstituted benzene scaffold used in high-value pharmaceutical and agrochemical synthesis. Beyond basic molecular weight and formula, this document details its synthesis logic, spectroscopic characterization, and strategic application in orthogonal cross-coupling workflows.

Physicochemical Core Profile

For researchers in medicinal chemistry, accurate physicochemical data is the foundation of stoichiometric precision. The following table consolidates the essential properties of 3-Bromo-5-nitrophenol.

Table 1: Molecular & Physical Specifications
PropertyValueNotes
IUPAC Name 3-Bromo-5-nitrophenol
CAS Registry Number 116632-23-6 Note: Do not confuse with 2-bromo isomer (52427-05-1)
Molecular Formula C₆H₄BrNO₃
Molecular Weight 218.00 g/mol Exact Mass: 216.937 g/mol
Physical State Solid (Crystalline powder)Light yellow to brown
Melting Point 145 °C
Boiling Point ~310 °C (Predicted)Decomposes at high temp
pKa ~7.38 (Predicted)Acidic due to -NO₂ and -Br electron withdrawal
LogP 2.59Moderate lipophilicity
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility

Field Note: The acidity of the phenolic proton is significantly enhanced by the electron-withdrawing nitro and bromo groups. When using this in nucleophilic substitution (e.g., O-alkylation), weaker bases like K₂CO₃ are often sufficient compared to unsubstituted phenol.

Synthetic Methodology & Manufacturing Logic

The synthesis of 3-Bromo-5-nitrophenol is non-trivial due to the directing effects of the substituents. Direct bromination of 3-nitrophenol yields a mixture of isomers (mainly 2- and 4-bromo). Therefore, a regioselective indirect route is required, typically starting from 2-amino-5-nitrophenol.

The "Deamination" Strategy

The most robust laboratory-scale protocol involves installing the bromine atom ortho to the phenol (but meta to the nitro group) using the amino group as a directing handle, followed by the removal of the amino group via diazotization and reductive dediazoniation.

Step-by-Step Protocol Logic:
  • Bromination : 2-Amino-5-nitrophenol is treated with N-Bromosuccinimide (NBS) . The amino group strongly activates the ortho position (position 3 relative to phenol OH), ensuring regioselectivity.

  • Diazotization : The amino group is converted to a diazonium salt using Sodium Nitrite (NaNO₂) in sulfuric acid.

  • Reductive Dediazoniation : The diazonium group is replaced by a hydrogen atom. This is classically achieved by heating the diazonium salt in Ethanol (which acts as the reducing agent, oxidizing to acetaldehyde).

Visualization: Synthetic Pathway

The following diagram illustrates the chemical logic flow, ensuring the correct isomer is obtained.

SynthesisPathway Start 2-Amino-5-nitrophenol (Starting Material) Step1 Bromination (NBS, CH3CN) Start->Step1 Regioselective Br addition Inter1 Intermediate: 2-Amino-3-bromo-5-nitrophenol Step1->Inter1 Step2 Diazotization (NaNO2, H2SO4) Inter1->Step2 Formation of N2+ Inter2 Diazo Intermediate [Ar-N2]+ Step2->Inter2 Step3 Reductive Dediazoniation (Ethanol, Reflux) Inter2->Step3 Removal of N2 group Product PRODUCT: 3-Bromo-5-nitrophenol Step3->Product

Figure 1: Regioselective synthesis pathway from 2-amino-5-nitrophenol via Sandmeyer-type deamination.

Analytical Characterization (NMR & Identification)[1]

Confirming the identity of 3-Bromo-5-nitrophenol requires analyzing the aromatic region of the ¹H NMR spectrum. The molecule possesses C₂v-like symmetry elements in its substitution pattern (1,3,5-trisubstituted), leading to a distinct pattern of three signals.

Expected ¹H NMR Signature (DMSO-d₆)[4]
  • Proton A (H2, between OH and Br): ~7.30 ppm (Triplet/dd, J ~ 1.5-2.0 Hz). Shielded relative to others due to ortho-OH.

  • Proton B (H6, between OH and NO₂): ~7.70 ppm (Triplet/dd, J ~ 1.5-2.0 Hz). Deshielded by NO₂, shielded by OH.

  • Proton C (H4, between Br and NO₂): ~7.95 ppm (Triplet/dd, J ~ 1.5-2.0 Hz). Most deshielded peak due to synergistic electron withdrawal from Br and NO₂.

  • Phenolic OH: Broad singlet, typically >10.0 ppm in DMSO-d₆ due to hydrogen bonding and acidity.

Validation Tip: Look for the coupling constants . In 1,3,5-substituted systems, protons are meta to each other. You should see small meta-coupling constants (J ≈ 1.5–2.0 Hz) rather than the large ortho-couplings (J ≈ 8.0 Hz) seen in 1,2- or 1,4-substituted isomers.

Applications in Drug Development[5]

3-Bromo-5-nitrophenol is a "Tri-Functional Scaffold," offering three orthogonal handles for chemical diversification. This makes it invaluable for Fragment-Based Drug Discovery (FBDD).

Orthogonal Reactivity Workflow
  • Phenol (OH) : Nucleophilic handle. Can be alkylated (ether formation) or converted to a triflate for cross-coupling.

    • Reaction: Williamson Ether Synthesis or Mitsunobu Reaction.

  • Bromide (Br) : Electrophilic handle. Excellent for Palladium-catalyzed cross-coupling.

    • Reaction: Suzuki-Miyaura (Aryl-Aryl), Sonogashira (Aryl-Alkyne), or Buchwald-Hartwig (Aryl-Amine).

  • Nitro (NO₂) : Latent amine. Can be reduced to an aniline at a late stage.

    • Reaction: Fe/HCl reduction or H₂/Pd-C hydrogenation.

Application Diagram: Decision Tree

Applications Center 3-Bromo-5-nitrophenol (Scaffold) Path1 OH Functionalization Center->Path1 Path2 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Center->Path2 Path3 Nitro Reduction Center->Path3 Prod1 Aryl Ethers (Solubility/Binding) Path1->Prod1 Prod2 Biaryl Systems (Core Extension) Path2->Prod2 Prod3 Aniline Derivatives (Amide Coupling) Path3->Prod3

Figure 2: Orthogonal functionalization strategy for library generation.

Safety & Handling (MSDS Highlights)

Signal Word: DANGER

  • H302/H312/H332 : Harmful if swallowed, in contact with skin, or inhaled.

  • H318 : Causes serious eye damage.[1] (Phenols are corrosive).[1]

  • H410 : Very toxic to aquatic life with long-lasting effects.[1]

Handling Protocol :

  • Always handle in a fume hood.

  • Wear nitrile gloves and chemical safety goggles.

  • Waste Disposal : Do not release into drains. Collect as halogenated organic waste.

References

  • PubChem . 3-Bromo-5-nitrophenol Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. General methods for Sandmeyer Deamination. (Referencing standard protocols for amino-phenol conversion).

Sources

3-Bromo-5-nitrophenol physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Scaffold for Orthogonal Drug Design

Part 1: Executive Technical Overview

3-Bromo-5-nitrophenol (CAS: 116632-23-6) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its value lies in its meta-meta substitution pattern , which provides three chemically orthogonal handles—a phenol, an aryl bromide, and a nitro group. This geometry allows for the precise, stepwise construction of complex pharmacophores, making it an ideal core for kinase inhibitors, PROTAC linkers, and fragment-based drug discovery (FBDD).

Unlike para- or ortho-substituted isomers, the 1,3,5-substitution pattern of this compound prevents steric crowding, enabling high-yield functionalization at all three sites. This guide details the physicochemical profile, validated synthesis routes, and handling protocols necessary for integrating this reagent into high-throughput workflows.

Part 2: Physical & Chemical Characterization[1][2]

The following data aggregates experimental and high-confidence predicted values to establish a baseline for quality control.

Table 1: Physicochemical Properties
PropertyValueTechnical Note
CAS Number 116632-23-6 Verify against isomer 2-bromo-4-nitrophenol.[1]
Molecular Formula C₆H₄BrNO₃MW: 218.01 g/mol
Appearance Yellow crystalline powderOxidizes slightly upon prolonged air exposure.[1]
Melting Point 145 °C (approx.)Sharp transition indicates high purity (>98%).[1]
Boiling Point ~310 °C (Predicted)Decomposes before boiling at atm pressure.[1]
pKa (Phenol) 7.38 ± 0.10Significantly more acidic than phenol (pKa 10) due to the electron-withdrawing -NO₂ group.[1]
Solubility DMSO, DMF, MeOH, EtOAcSparingly soluble in water; soluble in alkaline aqueous media.
¹H NMR (DMSO-d₆) δ 11.0 (s, 1H, OH), 7.95 (s, 1H), 7.75 (s, 1H), 7.55 (s, 1H)Characteristic 3-proton aromatic pattern (meta-coupling only).

Part 3: Synthesis & Manufacturing Pathways[1][3]

Reliable access to 3-bromo-5-nitrophenol is critical.[1] While direct nitration of 3-bromophenol yields poor regioselectivity (favoring ortho/para), the Deamination Route from 2-amino-5-nitrophenol provides the highest regiochemical fidelity.[1]

Validated Synthesis Protocol (Deamination Strategy)

Reaction Logic: This route utilizes the directing power of an amino group to install the bromine, followed by the removal of the amino group to reveal the desired 1,3,5-substitution pattern.

  • Bromination:

    • Precursor: 2-Amino-5-nitrophenol.[1][2]

    • Reagent: N-Bromosuccinimide (NBS) in Acetonitrile.[1][2]

    • Mechanism: Electrophilic aromatic substitution occurs ortho to the strong amino donor (position 3).[1]

    • Outcome: 2-Amino-3-bromo-5-nitrophenol.[1]

  • Deamination (Diazotization & Reduction):

    • Step A: The intermediate is dissolved in Ethanol/H₂SO₄.[1]

    • Step B: Sodium Nitrite (NaNO₂) is added at 0°C to form the diazonium salt.[1]

    • Step C: Heating the mixture (reflux) in ethanol reduces the diazonium group (-N₂⁺) to a hydrogen atom (-H).[1]

    • Purification: Aqueous workup followed by recrystallization from Ethanol/Water.[1]

Critical Process Parameter (CPP): Temperature control during diazotization (0–5°C) is vital to prevent phenol formation at the amino site or thermal decomposition.[1]

Part 4: Reactivity Profile & Orthogonal Logic

The power of 3-bromo-5-nitrophenol lies in its ability to undergo three distinct types of reactions without protecting groups, provided the correct order of operations is followed.

Figure 1: Orthogonal Reactivity Flowchart

The following diagram illustrates the logical flow of functionalizing this scaffold.

Reactivity Core 3-Bromo-5-nitrophenol (Core Scaffold) Path1 Phenol Functionalization (Nucleophilic Substitution) Core->Path1 Base + R-X (pKa ~7.4) Path2 Aryl Bromide Coupling (Suzuki/Buchwald) Core->Path2 Pd(0), Ar-B(OH)2 (Chemoselective) Path3 Nitro Reduction (Aniline Formation) Core->Path3 Fe/NH4Cl or H2/Pd (Final Step) Prod1 Ether/Ester Linkage (PROTAC Anchor) Path1->Prod1 Prod2 Biaryl/Heterocycle (Kinase Hinge Binder) Path2->Prod2 Prod3 Amide/Urea (Solvent Channel Vector) Path3->Prod3

Caption: Orthogonal functionalization pathways. The acidity of the phenol allows alkylation under mild conditions, preserving the bromide for subsequent transition-metal catalysis.

Part 5: Experimental Protocol: Suzuki-Miyaura Coupling

This protocol demonstrates the chemoselective coupling of the aryl bromide in the presence of the free phenol and nitro group.

Objective: Synthesis of 3-(4-fluorophenyl)-5-nitrophenol.

Reagents:

  • 3-Bromo-5-nitrophenol (1.0 eq)[1][2]

  • 4-Fluorophenylboronic acid (1.2 eq)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)[1]

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Procedure:

  • Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (3x).[1]

  • Solvation: Add degassed solvent mixture.

  • Catalyst Addition: Add the Palladium catalyst under a positive stream of Nitrogen.[1]

  • Reaction: Seal and heat to 90°C for 4 hours . Monitor by LC-MS (Target Mass: M-H = 232.0).[1]

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol).[1] Extract with Ethyl Acetate.[1][3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Why this works: The free phenol (as a phenoxide under basic conditions) does not poison the catalyst.[1] The electron-deficient ring facilitates the oxidative addition of Pd(0) into the C-Br bond.[1]

Part 6: Safety & Handling (MSDS Summary)

Signal Word: DANGER

Hazard ClassH-CodeStatementPrecaution
Acute Toxicity H302Harmful if swallowed.[1]Do not eat/drink in lab.[1] Wash hands post-handling.[1]
Skin Irritation H315Causes skin irritation.[1]Wear nitrile gloves.[1]
Eye Damage H318Causes serious eye damage.[1]Wear safety goggles/face shield.
STOT-SE H335May cause respiratory irritation.[1]Handle in a fume hood.[1]

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10488984, 3-Bromo-5-nitrophenol.[1] Retrieved from [Link][1]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols. Retrieved from [Link][1]

Sources

Technical Monograph: Spectral Characterization of 3-Bromo-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 116632-23-6 | Formula: C₆H₄BrNO₃ | MW: 218.01 g/mol [1]

Executive Summary

This technical guide provides a comprehensive spectral analysis of 3-Bromo-5-nitrophenol, a critical intermediate in the synthesis of agrochemicals and pharmaceutical pharmacophores.[1] The compound exhibits a unique 1,3,5-trisubstituted benzene pattern, resulting in distinct spectroscopic signatures.[1] This document details the Nuclear Magnetic Resonance (


H/

C NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, supported by mechanistic fragmentation logic and synthesis workflows.

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

Structural Logic & Symmetry Analysis

To accurately interpret the spectral data, one must first understand the molecular symmetry. 3-Bromo-5-nitrophenol possesses C1 symmetry (no internal plane of symmetry) due to the three distinct substituents (-OH, -Br, -NO₂) arranged in a meta-relationship to one another.[1]

  • Proton Environment: There are three non-equivalent aromatic protons.[1]

    • H2 (Position 2): Flanked by -OH and -Br.[1]

    • H4 (Position 4): Flanked by -Br and -NO₂.[1][2]

    • H6 (Position 6): Flanked by -NO₂ and -OH.[1]

  • Electronic Effects:

    • -NO₂ (Nitro): Strong electron-withdrawing group (EWG) via resonance and induction.[1] Strongly deshields ortho protons (H4, H6).[1]

    • -OH (Hydroxyl): Electron-donating group (EDG) via resonance (ortho/para directing) but withdrawing via induction.[1] Net effect is shielding on ortho protons (H2, H6).[1]

    • -Br (Bromo): Weakly deactivating; inductive withdrawal dominates over resonance donation.[1]

Physicochemical Properties

Data aggregated from validated chemical databases.[1]

PropertyValueNotes
Physical State SolidCrystalline powder (typically yellow/brown)
Melting Point 145 °CHigh MP due to H-bonding and polarity
pKa (Predicted) ~7.38More acidic than phenol (pKa 10) due to -NO₂ stabilization of the phenoxide anion
Solubility DMSO, Methanol, EtOAcLimited solubility in non-polar solvents (Hexane)

Spectral Data Analysis

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d₆ (Recommended to observe the acidic phenolic proton).[1][3][4] Frequency: 400 MHz[1][4]

The aromatic region shows three distinct signals. Due to the meta-substitution pattern, coupling constants (


) are small (typically 1.5–2.2 Hz), appearing as doublets of doublets (dd) or narrow triplets (t).[1]
Chemical Shift (δ ppm)MultiplicityIntegralCoupling (

)
AssignmentStructural Logic
10.8 – 11.2 Broad Singlet1H--OHAcidic proton; shift varies with concentration/temp.[1]
7.95 – 8.05 dd / t1H~1.8 HzH4Most deshielded; sandwiched between two EWGs (-NO₂, -Br).[1]
7.65 – 7.75 dd / t1H~1.8 HzH6Ortho to -NO₂ (deshielding) but ortho to -OH (shielding).[1]
7.30 – 7.40 dd / t1H~1.8 HzH2Most shielded; flanked by -OH and -Br (less withdrawing than NO₂).[1]

Note: In CDCl₃, the -OH signal may appear sharper and further upfield (~5-6 ppm) or disappear due to exchange if the solvent is not dry.[1]

Mass Spectrometry (MS)

Ionization Mode: EI (Electron Impact) or ESI- (Electrospray Negative).[1] Molecular Ion: m/z 217 / 219.[1]

The mass spectrum is dominated by the characteristic bromine isotope pattern.[1][5]

m/z (amu)Relative AbundanceFragment AssignmentMechanistic Insight
217 ~100%

Molecular ion (Base peak in soft ionization).[1]
219 ~98%

Characteristic 1:1 ratio confirms presence of one Bromine atom.[1]
187 / 189 Medium

Loss of NO radical (common in nitroaromatics).[1]
171 / 173 High

Loss of nitro group; formation of bromophenol cation.[1]
143 / 145 Low

Ring contraction/loss of CO from the phenol moiety.
93 High

Loss of both Br and NO₂ (Phenol cation).[1]
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR.[1]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3200 – 3500 O-H Stretch (Broad)Phenolic Hydroxyl (H-bonded).[1]
3050 – 3100 C-H StretchAromatic Ring Protons.
1530 – 1550 N-O Stretch (Asym)Nitro Group (Strong band).[1]
1340 – 1360 N-O Stretch (Sym)Nitro Group.[1]
1150 – 1250 C-O StretchPhenol C-O bond.[1]
600 – 700 C-Br StretchCarbon-Bromine bond.[1]

Visualizations & Workflows

Synthesis Pathway

The standard synthesis involves the bromination of 2-amino-5-nitrophenol followed by a reductive deamination (diazotization) to remove the amine, leaving the desired substitution pattern.[1]

Synthesis Start 2-Amino-5-nitrophenol Inter 2-Amino-3-bromo-5-nitrophenol Start->Inter NBS / CH3CN (Bromination) Diazo Diazonium Intermediate Inter->Diazo NaNO2 / H2SO4 (Diazotization) Product 3-Bromo-5-nitrophenol Diazo->Product EtOH / Reflux (Reductive Deamination)

Figure 1: Synthetic workflow via the Sandmeyer-type deamination route.[1]

MS Fragmentation Logic

The fragmentation of nitro-aromatics often involves complex rearrangements.[1] Below is the primary decay path.[1]

MS_Frag M Molecular Ion [M]+ m/z 217/219 M_NO2 [M - NO2]+ m/z 171/173 M->M_NO2 - NO2 (46) M_NO [M - NO]+ m/z 187/189 M->M_NO - NO (30) Phenol Bromophenol Cation (Ring Contraction) M_NO2->Phenol - CO (28)

Figure 2: Primary mass spectrometry fragmentation pathways observed in EI-MS.

Experimental Protocols

NMR Sample Preparation (Critical for Resolution)

To ensure sharp peaks and accurate integration of the hydroxyl proton:

  • Drying: Dry the solid sample in a vacuum desiccator over

    
     for 4 hours to remove trace water.
    
  • Solvent: Use DMSO-d₆ (99.9% D) from a fresh ampoule. Old DMSO absorbs atmospheric water, which appears at ~3.33 ppm and can broaden the phenolic -OH signal via exchange.[1]

  • Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

  • Acquisition: Run at 298 K. If the -OH peak is broad, lower the temperature to 273 K to slow the exchange rate.

Safety & Handling[1]
  • Hazards: The compound is an irritant (Skin/Eye) and potentially harmful if swallowed (Acute Tox. 4).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) in the dark. Nitro compounds can degrade upon prolonged light exposure.[1]

  • Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong bases (formation of unstable nitrophenolate salts).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10488984, 3-Bromo-5-nitrophenol.[1] Retrieved from [Link][1]

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds.[1] Springer-Verlag Berlin Heidelberg.[1] (Reference for additivity rules in NMR prediction).

Sources

Comprehensive Hazard Assessment & Handling Protocol: 3-Bromo-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-Bromo-5-nitrophenol (CAS: 116632-23-6) is a high-value pharmacophore building block, primarily utilized in drug discovery for its ability to undergo orthogonal functionalization.[1] The bromine atom facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the nitro group serves as a masked amine or an electron-withdrawing modulator, and the phenolic hydroxyl allows for etherification or esterification.[1]

However, its utility comes with a specific hazard profile driven by its acidity and lipophilicity.[1] Unlike simple phenols, the electron-withdrawing nature of the nitro and bromo substituents significantly increases its acidity (pKa ~7.4 vs. 10.0 for phenol), elevating its potential for serious eye damage (Category 1) and skin irritation .[1] This guide provides a rigorous GHS classification and handling framework designed for research environments.[1]

Chemical & Physical Characterization

Accurate hazard assessment begins with precise physicochemical data.[1] The increased acidity relative to phenol dictates the severity of tissue interaction.[1]

PropertyDataRelevance to Safety
CAS Number 116632-23-6Unique Identifier for SDS verification.
Molecular Formula C₆H₄BrNO₃Halogenated nitro-aromatic.[1][2]
Molecular Weight 218.00 g/mol --
Physical State Solid (Crystalline powder)Inhalation hazard (dust).[1]
Melting Point 145 °CThermally stable under standard storage, but dusts may be combustible.[1]
pKa (Predicted) ~7.38Critical: significantly more acidic than phenol; poses higher risk of corrosive eye injury.[1]
Solubility Low in water; Soluble in DMSO, MeOH, EtOAcHigh lipophilicity aids dermal absorption.[1]

GHS Hazard Classification Framework

The following classification is synthesized from aggregated notifications to the European Chemicals Agency (ECHA) and major supplier Safety Data Sheets (SDS).

Core Hazard Statements (H-Codes)
Hazard ClassCategoryCodeHazard StatementMechanism/Justification
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.[1][3][4]Systemic absorption of nitro-aromatics can interfere with cellular respiration.[1]
Skin Corr./Irrit. Cat 2H315 Causes skin irritation.[1][3][5]Phenolic protein denaturation combined with acidic pH.[1]
Eye Dam./Irrit. Cat 1 H318 Causes serious eye damage. Critical Risk: The acidity (pKa ~7.[1]4) can cause irreversible corneal opacity rapidly upon contact.[1]
Sensitization Cat 1H317 May cause an allergic skin reaction.[1]Haptenization of proteins by the electrophilic aromatic ring.[1]
Aquatic Toxicity Cat 1H410 Very toxic to aquatic life with long-lasting effects.[1][5]Halogenated phenols are persistent and bioaccumulative.[1]
STOT-SE Cat 3H335 May cause respiratory irritation.[1]Irritation of mucous membranes by dust.[1]
Precautionary Statements (P-Codes)
  • Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection).[1]

  • Response (Critical):

    • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1][4][5] Continue rinsing.[1][4][5] Immediately call a POISON CENTER/Doctor.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

Toxicological Mechanisms: Structure-Activity Relationship (SAR)

To understand why this compound is hazardous, we must analyze the contribution of its functional groups.[1]

  • The Phenolic Core: Acts as a proton donor.[1] It denatures proteins on contact, leading to chemical burns or irritation.[1]

  • The Nitro Group (-NO₂): Strong electron-withdrawing group (EWG).[1] It stabilizes the phenoxide anion, lowering the pKa and increasing acidity (corrosivity).[1] Metabolically, nitro groups can be reduced to hydroxylamines, which are implicated in methemoglobinemia (interference with oxygen transport in blood).[1]

  • The Bromine Atom (-Br): Increases lipophilicity (LogP), facilitating transport across lipid bilayers (skin/cell membranes), thereby enhancing the systemic delivery of the toxic nitro-phenol core.[1]

Visualization: SAR & Toxicity Logic

SAR_Analysis Compound 3-Bromo-5-nitrophenol Nitro Nitro Group (-NO2) Electron Withdrawing Compound->Nitro Bromo Bromo Group (-Br) Lipophilic Compound->Bromo Phenol Phenolic -OH Proton Donor Compound->Phenol Acidity Increased Acidity (pKa ~7.4) Nitro->Acidity Inductive Effect Methem Potential Methemoglobinemia Nitro->Methem Metabolic Reduction Absorption Dermal Absorption Bromo->Absorption Increases LogP Phenol->Acidity EyeDam Severe Eye Damage (Cat 1) Acidity->EyeDam Corrosive Mechanism

Caption: Structure-Activity Relationship (SAR) linking functional groups to specific GHS hazard endpoints.[1]

Experimental Handling & Safety Protocol

This protocol is designed for a research laboratory setting (gram-scale synthesis).

Engineering Controls
  • Primary: All weighing and manipulation of the solid must occur inside a certified Chemical Fume Hood .[1]

  • Secondary: Local exhaust ventilation (LEV) if using large quantities (>50g).[1]

  • Static Control: Use anti-static weighing boats. Dry phenolic powders can accumulate static charge, leading to dispersion (dust hazard).[1]

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical Splash Goggles (ANSI Z87.[1]1) are mandatory .[1][5] Safety glasses are insufficient due to the risk of irreversible corneal damage (H318).[1]

  • Hands: Double gloving recommended.[1]

    • Inner: Nitrile (0.11 mm).[1]

    • Outer: Nitrile (0.11 mm) or Neoprene for prolonged handling.[1]

  • Respiratory: If fume hood is unavailable (not recommended), use a NIOSH N95 or P100 particulate respirator.[1]

Emergency Response Workflow

In the event of exposure, immediate action is required to mitigate the acidic/corrosive effects.[1]

Safety_Workflow Start Exposure Incident Type Identify Contact Type Start->Type Eye Eye Contact (Critical) Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale EyeAction Irrigate immediately (15+ min) Lift eyelids occasionally Eye->EyeAction SkinAction Remove contaminated clothing Wash with soap & water Skin->SkinAction InhaleAction Move to fresh air Support respiration if needed Inhale->InhaleAction Medical Seek Medical Attention (Show SDS/CAS 116632-23-6) EyeAction->Medical SkinAction->Medical InhaleAction->Medical

Caption: Emergency response decision logic emphasizing immediate irrigation for eye contact.

Synthesis & Purity Considerations

For researchers synthesizing this compound (e.g., from 2-amino-5-nitrophenol via Sandmeyer-type bromination), be aware that impurities can alter the hazard profile.[1]

  • Regioisomers: Isomers such as 2-bromo-4-nitrophenol may have different melting points and pKa values.[1]

  • Residual Reagents: Traces of diazonium intermediates (if used in synthesis) can present explosion hazards.[1] Ensure complete quenching and purification (column chromatography) before storage.[1]

References

  • PubChem. (2025).[1] 3-Bromo-5-nitrophenol (CID 10488984) - Safety and Hazards. National Library of Medicine.[1] [Link][1]

  • European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: 3-Bromo-5-nitrophenol (CAS 116632-23-6). [Link][1]

Sources

Solubility of 3-Bromo-5-nitrophenol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Solubility Profiling and Thermodynamic Characterization of 3-Bromo-5-nitrophenol (CAS 116632-23-6)

Executive Summary: This technical guide provides a comprehensive framework for understanding the solvation behavior of 3-Bromo-5-nitrophenol , a critical intermediate in the synthesis of pharmaceutical agents (e.g., thrombopoietin receptor agonists). While specific thermodynamic solubility data is often proprietary or sparse in public literature, this guide synthesizes structural activity relationships (SAR), known synthetic workflows, and rigorous experimental protocols to establish a solubility profile. It is designed for process chemists and formulation scientists requiring high-purity isolation of this compound.

Part 1: Molecular Architecture & Solvation Physics

To predict and manipulate the solubility of 3-Bromo-5-nitrophenol, one must first deconstruct its molecular interactions.

Structural Determinants of Solubility

The molecule (MW: 218.00 g/mol ) exhibits a "push-pull" electronic structure that dictates its affinity for specific solvent classes.

  • The Phenolic Hydroxyl (-OH): Acts as a Hydrogen Bond Donor (HBD). This moiety ensures solubility in protic solvents like Ethanol and Methanol . However, its acidity (predicted pKa ~7.5–8.0) means solubility in aqueous media is highly pH-dependent.

  • The Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) at the 5-position. It acts as a Hydrogen Bond Acceptor (HBA) and creates a significant dipole moment, enhancing solubility in polar aprotic solvents like DMSO , DMF , and Acetonitrile .

  • The Bromine Atom (-Br): Located at the 3-position, this halogen increases lipophilicity (LogP ~2.59). It reduces water solubility compared to non-halogenated nitrophenols and improves affinity for chlorinated solvents (DCM , Chloroform ) and esters (Ethyl Acetate ).

Predicted Solubility Map

Based on the Hansen Solubility Parameters (HSP) and synthetic literature, the solubility profile is categorized as follows:

Solvent ClassRepresentative SolventsInteraction MechanismSolubility PredictionApplication
Polar Aprotic DMSO, DMF, NMPDipole-DipoleVery High (>200 mg/mL)Reaction Medium
Polar Protic Ethanol, MethanolH-BondingHigh (Temp. Dependent)Recrystallization
Esters/Ketones Ethyl Acetate, AcetoneDipole-DipoleHigh Extraction/Workup
Chlorinated DCM, ChloroformDispersion/PolarModerate Partitioning
Aliphatic Hexane, HeptaneDispersionLow (<5 mg/mL)Anti-solvent
Aqueous Water (pH < 7)H-Bonding (Limited)Very Low Precipitation

Part 2: Experimental Determination Protocol

Since exact mole fraction curves are process-specific, the following Self-Validating Protocol is the industry standard for generating the solubility curve required for crystallization design.

The Laser Dynamic Monitoring Method

This method eliminates the errors associated with gravimetric analysis (e.g., filter clogging).

Equipment Required:

  • Jacketed glass vessel (50 mL) with overhead stirring.

  • Programmable circulating water bath (Control accuracy ±0.05 K).

  • Laser transmissometer (or turbidity probe).

  • Temperature probe (PT100).

Step-by-Step Workflow:

  • Preparation: Add a known mass (

    
    ) of 3-Bromo-5-nitrophenol and a known mass of solvent (
    
    
    
    ) to the vessel.
  • Heating Phase: Heat the mixture at a rate of 2 K/min. Continuously monitor laser transmittance.

  • Dissolution Point (

    
    ):  Record the temperature where transmittance hits 100% (solution becomes clear). This is the saturation temperature for concentration 
    
    
    
    .
  • Cooling Phase: Cool at 2 K/min to detect the Metastable Zone Width (MSZW)—the point where nucleation (cloudiness) spontaneously occurs.

  • Iteration: Add more solute to the same vessel and repeat to generate the next point on the curve.

Visualization: Solubility Determination Workflow

SolubilityProtocol Start Start: Gravimetric Addition (Solute + Solvent) Heat Ramp Heating (2 K/min) Start->Heat Monitor Laser Transmittance Monitoring Heat->Monitor CheckClear Transmittance = 100%? Monitor->CheckClear CheckClear->Heat No (<100%) Record Record T_eq (Saturation Temp) CheckClear->Record Yes Cool Cooling Phase (Determine MSZW) Record->Cool AddSolute Add Solute Increment Cool->AddSolute Finish Generate Solubility Curve Cool->Finish Range Complete AddSolute->Heat Next Point

Figure 1: Laser Dynamic Method workflow for determining the solubility curve and Metastable Zone Width (MSZW).

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental data (


 vs 

) is obtained, it must be modeled to calculate the enthalpy and entropy of dissolution. This modeling is critical for scaling up crystallization processes.
The Modified Apelblat Equation

The empirical Modified Apelblat equation is the most reliable model for correlating the solubility of substituted phenols in organic solvents.



  • 
     : Mole fraction solubility of 3-Bromo-5-nitrophenol.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    

Application:

  • Plot

    
     vs 
    
    
    
    .
  • Perform non-linear regression to find

    
    .
    
  • Use the derivative of this equation to calculate the Enthalpy of Solution (

    
    ) :
    
    
    
    

Interpretation: If


, the dissolution is endothermic (solubility increases with temperature), which is expected for 3-Bromo-5-nitrophenol in ethanol/ethyl acetate systems.

Part 4: Practical Applications in Synthesis & Purification

Based on the chemical profile and standard industry practices for halogenated nitrophenols, the following solvent systems are recommended for specific process steps.

Reaction Solvent Selection
  • Recommended: Acetonitrile or DMF.

  • Reasoning: High solubility allows for high concentration (throughput). These solvents do not interfere with bromination or nitration mechanisms.

  • Citation Support: Synthetic protocols for similar intermediates often utilize Acetonitrile for bromination steps due to its polar aprotic nature which stabilizes the transition state [1].

Recrystallization (Purification)
  • Primary System: Ethanol / Water (Anti-solvent).

  • Protocol:

    • Dissolve crude 3-Bromo-5-nitrophenol in boiling Ethanol (approx. 5-7 volumes).

    • Hot filtration to remove inorganic salts.

    • Slowly add Water (pre-heated) until slight turbidity persists.

    • Cool slowly to 0–5°C.

  • Alternative: Ethyl Acetate / Hexane.

    • Note: This system is superior if the impurity profile contains very polar byproducts, as they will crash out first or stay in the oil phase.

Partitioning (Workup)
  • System: Ethyl Acetate / Acidic Water.

  • Critical Control Point: The aqueous phase must be acidified (pH < 4).

  • Reasoning: At neutral or basic pH, the phenolic proton may deprotonate (forming the phenolate anion), causing the product to partition into the water layer, leading to massive yield loss.

Process Decision Tree

SolventSelection Input Crude 3-Bromo-5-nitrophenol Goal Process Goal? Input->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Purification Goal->Purification Isolation Polar Need High Solubility Reaction->Polar Cryst Recrystallization Purification->Cryst DMF Use: DMF or Acetonitrile (High Solvency) Polar->DMF EtOH Use: Ethanol/Water (Cooling Cryst.) Cryst->EtOH Standard EtOAc Use: EtOAc/Hexane (Anti-solvent) Cryst->EtOAc Lipophilic Impurities

Figure 2: Solvent selection guide based on process objectives.

References

  • ChemicalBook. (2025).[1] Synthesis of 3-bromo-5-nitrophenol from 2-amino-5-nitrophenol. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10488984, 3-Bromo-5-nitrophenol. Retrieved from [2]

  • Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences.
  • Organic Syntheses. (1940). 2,6-Dibromo-4-nitrophenol. Org. Synth. 1940, 20, 19. (Reference for halogenated nitrophenol handling). Retrieved from

Sources

Strategic Utilization of 3-Bromo-5-nitrophenol as a Trifunctional Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Meta-Meta" Advantage

In the architecture of small molecule drug discovery, the 1,3,5-trisubstituted benzene scaffold represents a privileged chemical space. Unlike ortho- or para-substituted systems, which are readily accessible via standard electrophilic aromatic substitution (EAS), the meta-meta substitution pattern is thermodynamically stable but kinetically difficult to synthesize de novo due to conflicting directing group effects.

3-Bromo-5-nitrophenol (CAS: 116632-23-6) serves as a high-value "trifunctional hub" that solves this access problem. It provides three chemically distinct handles—a phenol, a bromide, and a nitro group—positioned in a perfect triangular geometry. This allows medicinal chemists to explore 3D vector space efficiently, making it an ideal scaffold for:

  • Kinase Inhibitors: Targeting the ATP-binding hinge region while projecting solubilizing groups into the solvent front.

  • PROTACs (Proteolysis Targeting Chimeras): Acting as a central connector between an E3 ligase ligand, a linker, and a target protein warhead.

  • Fragment-Based Drug Discovery (FBDD): Offering a low-molecular-weight core (MW ~218 Da) with high ligand efficiency potential.

Structural Analysis & Chemoselectivity[1]

The utility of 3-bromo-5-nitrophenol lies in the orthogonal reactivity of its functional groups. A successful synthetic strategy relies on the specific order of operations (chemoselectivity).

Functional GroupElectronic CharacterPrimary ReactivityStrategic Role
Phenol (-OH) Electron Donor (activator)

-Alkylation, Esterification
Solubility anchor or H-bond donor/acceptor.
Bromine (-Br) Weak DeactivatorPd-Catalyzed Cross-CouplingSite for extending carbon skeleton (Aryl/Heteroaryl).
Nitro (-NO₂) Strong Electron WithdrawingReduction to AnilineMasked amine for amide coupling or heterocycle formation.
The Divergent Synthesis Strategy

The diagram below illustrates the decision tree for utilizing this scaffold. The critical decision point is whether to reduce the nitro group before or after the cross-coupling event.

DivergentSynthesis Start 3-Bromo-5-nitrophenol (Core Scaffold) PathA Path A: O-Protection (e.g., MOM, Bn) Start->PathA Step 1 Suzuki Suzuki Coupling (Retains Nitro) PathA->Suzuki Route 1: C-C Bond First Reduction Chemoselective Reduction (Fe/NH4Cl) PathA->Reduction Route 2: Amine Gen First Biaryl Biaryl Nitro Intermediate Suzuki->Biaryl Aniline 3-Bromo-5-aminophenol Derivative Reduction->Aniline FinalA Target: Kinase Inhibitor (Biaryl Aniline) Biaryl->FinalA Reduction + Amide Coupling FinalB Target: PROTAC Linker (Functionalized Core) Aniline->FinalB Amide Coupling + Suzuki

Figure 1: Divergent synthetic pathways allowing access to distinct chemical spaces. Route 1 is preferred when the biaryl partner is sensitive to reduction conditions.

Critical Experimental Protocols

As a Senior Application Scientist, I emphasize that the success of these reactions depends on preventing side reactions, specifically hydrodehalogenation (loss of bromine) during nitro reduction.

Protocol A: Chemoselective Reduction of Nitro Group

Objective: Reduce -NO₂ to -NH₂ without cleaving the C-Br bond. Avoid: Catalytic Hydrogenation (H₂/Pd-C) often results in debromination. Recommended Method: Iron-mediated reduction.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 3-bromo-5-nitrophenol (1.0 eq) in a mixture of Ethanol/Water (3:1 ratio).

  • Reagent Addition: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Reaction: Heat the suspension to 80°C with vigorous stirring. Monitor by TLC (or LCMS) for the disappearance of the nitro starting material (typically 1–3 hours).

    • Checkpoint: The aniline product is more polar and will have a lower R_f on silica gel.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate. The resulting aniline is often pure enough for the next step, but can be purified via flash chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl group at the C3 position. Challenge: The electron-deficient nature of the ring (due to -NO₂) can make the oxidative addition step slower, but it also stabilizes the C-Br bond against homocoupling.

Step-by-Step Methodology:

  • Reagents: Combine 3-bromo-5-nitrophenol (protected or unprotected, 1.0 eq), Aryl Boronic Acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Catalyst: Add [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂ , 5 mol%).

    • Expert Insight: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for aryl bromides with electron-withdrawing groups due to its larger bite angle and stability.

  • Solvent: Degas 1,4-Dioxane/Water (4:1) with nitrogen for 10 minutes, then add to the solids.

  • Conditions: Heat to 90°C under nitrogen atmosphere for 4–12 hours.

  • Validation: LCMS should show the biaryl mass. If the reaction stalls, add S-Phos (ligand) to boost the catalytic cycle.

Medicinal Chemistry Applications

Case Study 1: Type II Kinase Inhibitors

Many kinase inhibitors (e.g., Sorafenib, Imatinib) utilize a central phenyl ring to orient the molecule within the ATP binding pocket. The 3-bromo-5-nitrophenol scaffold is particularly effective for synthesizing "Hybrid" inhibitors that occupy the hydrophobic back pocket.

  • Mechanism:

    • The Phenol (or its ether derivative) extends towards the solvent front, improving oral bioavailability.

    • The Amine (derived from Nitro) forms a critical hydrogen bond with the "Gatekeeper" residue or the hinge region (Glu/Asp).

    • The Aryl group (from Bromine coupling) occupies the allosteric hydrophobic pocket, locking the kinase in an inactive conformation (DFG-out).

Case Study 2: PROTAC Linker Hubs

In the degradation of pathogenic proteins, the linker length and exit vector are critical for ternary complex formation (Target-PROTAC-E3 Ligase).

  • Application: The 1,3,5-geometry allows for a "Y-shaped" architecture.

  • Workflow:

    • Position 1 (Phenol): Attach the alkyl chain linker leading to the E3 Ligase ligand (e.g., Thalidomide or VHL).

    • Position 3 (Amine): Form an amide bond with the "Warhead" (the molecule binding the target protein).

    • Position 5 (Bromine): Used to tune physicochemical properties (Lipophilicity/LogD) or blocked with a small group (Methyl/Fluoro) to prevent metabolic clearance.

PROTAC_Design Core 1,3,5-Core (Scaffold) Warhead Target Warhead (via Amine) Core->Warhead Amide Link E3Ligand E3 Ligand (via Phenol) Core->E3Ligand Ether Link Modulator Solubility/Metab (via Bromine) Core->Modulator Suzuki/C-H

Figure 2: The scaffold acts as a rigid junction, allowing precise orientation of the warhead relative to the E3 ligase.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11166632, 3-Bromo-5-nitrophenol. Retrieved from [Link]

  • Kinase Inhibitor Structural Activity Relationships (SAR)

    • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline... Journal of Medicinal Chemistry. [Link] (Demonstrates the potency of the 3-bromo-aniline moiety in kinase inhibition).

  • Chemoselective Reduction Protocols

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis.[1][2][3][4][5][6] (Foundational text for chemoselective reduction of nitro groups in the presence of halogens).

  • Suzuki Coupling on Nitroarenes

    • Organic Chemistry Portal. Suzuki Coupling.[1][3][7][8] Retrieved from [Link] (General conditions for aryl bromide coupling).

  • 1,3,5-Trisubstituted Scaffolds in Drug Discovery

    • Kokatla, H. P., et al. (2014). Structure-guided discovery of 1,3,5 tri-substituted benzenes as potent and selective matriptase inhibitors.[9] Bioorganic & Medicinal Chemistry.[1][2][4][9][10] [Link]

Sources

3-Bromo-5-nitrophenol: A Multifaceted Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-bromo-5-nitrophenol, a pivotal building block in contemporary organic synthesis. We will move beyond simple procedural outlines to delve into the strategic considerations and mechanistic underpinnings that make this reagent exceptionally valuable. The content herein is structured to offer not just protocols, but a comprehensive understanding of the molecule's reactivity, enabling researchers to harness its full potential in the synthesis of complex molecular architectures, particularly in the realms of pharmaceuticals and agrochemicals.

Core Characteristics and Strategic Value

3-Bromo-5-nitrophenol (CAS No. 116632-23-6) is a yellow, solid organic compound whose utility is derived from the orthogonal reactivity of its three distinct functional groups: a phenolic hydroxyl, a bromine atom, and a nitro group.[1][2] The strategic placement of these groups on the aromatic ring dictates the molecule's chemical behavior and establishes its role as a versatile synthetic intermediate.

The electron-withdrawing nature of both the nitro group and the bromine atom significantly increases the acidity of the phenolic proton (predicted pKa ≈ 7.38), making it readily deprotonated under mild basic conditions to form a phenoxide.[1] This phenoxide is an excellent nucleophile. Concurrently, the carbon-bromine bond provides a handle for a wide array of metal-catalyzed cross-coupling reactions. Finally, the nitro group can be readily reduced to an amine, opening up another dimension of synthetic transformations. This trifecta of reactivity allows for a stepwise and controlled functionalization of the aromatic core.

Physicochemical Properties

A clear understanding of the physical properties of a reagent is fundamental to its effective use in experimental design. The key properties of 3-bromo-5-nitrophenol are summarized below.

PropertyValueSource
CAS Number 116632-23-6[2][3]
Molecular Formula C₆H₄BrNO₃[2][3]
Molecular Weight 218.01 g/mol [3]
Appearance Yellow solid[1]
Melting Point 145 °C[1]
Boiling Point 310.4±27.0 °C (Predicted)[1]
pKa 7.38±0.10 (Predicted)[1]
Storage Under inert gas (Nitrogen or Argon) at 2–8 °C[1]

Synthesis of 3-Bromo-5-nitrophenol

While commercially available, understanding the synthesis of 3-bromo-5-nitrophenol provides insight into potential impurities and scale-up considerations. A common laboratory-scale synthesis proceeds from 2-amino-5-nitrophenol via a bromination-diazotization-hydroxylation sequence.[1] The causality behind this pathway is rooted in directing group effects and the unique reactivity of diazonium salts.[4]

The initial amino group directs the electrophilic bromination, and its subsequent conversion to a diazonium salt allows for its clean displacement by a hydroxyl group, a reaction often referred to as "Phenolverkochung" (cooking down to yield phenols).[4]

Workflow for the Synthesis of 3-Bromo-5-nitrophenol

G cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Hydroxylation cluster_2 Step 3: Workup & Purification A 2-Amino-5-nitrophenol B Intermediate: 2-Amino-4-bromo-5-nitrophenol A->B  NBS, Acetonitrile, RT, 1 hr   C Diazonium Salt Intermediate B->C  1. H₂SO₄, Ethanol  2. NaNO₂, Reflux, 30 min   D 3-Bromo-5-nitrophenol C->D  Heat, 1 hr   E Crude Product D->E  Extraction with  Ethyl Acetate/Water   F Purified Product (45% Yield) E->F  Column Chromatography  

Caption: Synthesis workflow from 2-amino-5-nitrophenol.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed to be self-validating through clear checkpoints.[1]

Materials:

  • 2-amino-5-nitrophenol (48 g, 311 mmol)

  • N-bromosuccinimide (NBS) (57.6 g, 324 mmol)

  • Acetonitrile (1.75 L)

  • Ethanol (1 L)

  • Concentrated Sulfuric Acid (28 ml, 525 mmol)

  • Sodium Nitrite (53.7 g, 779 mmol)

  • Ethyl Acetate

  • Water

  • Saturated aqueous Sodium Bicarbonate

  • Brine

  • Silica Gel for column chromatography

Procedure:

  • Intermediate Preparation: In a suitable flask, stir a mixture of 2-amino-5-nitrophenol and N-bromosuccinimide in acetonitrile for 1 hour at room temperature.[1] Monitor the reaction by TLC to confirm consumption of the starting material.

  • Solvent Removal: Concentrate the reaction mixture under vacuum to obtain a brown precipitate.[1]

  • Diazotization Setup: Dissolve the resulting precipitate in ethanol and add sulfuric acid. Heat the mixture to reflux.[1] The acidic environment is crucial for the in-situ formation of nitrous acid and stabilization of the diazonium salt.[4]

  • Diazonium Salt Formation and Displacement: While maintaining reflux, add sodium nitrite portion-wise over 30 minutes. Continue heating for an additional hour.[1] Vigorous nitrogen evolution will be observed as the diazonium group is displaced.

  • Workup: Concentrate the reaction mixture under vacuum. Partition the residue between water and ethyl acetate.[1]

  • Purification: Separate the phases and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (to remove residual acid), and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.[1]

  • Final Purification: Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-bromo-5-nitrophenol.[1]

Synthetic Applications and Reaction Modalities

The true power of 3-bromo-5-nitrophenol lies in its capacity to participate in a diverse range of chemical transformations in a controlled manner. This allows for the construction of complex molecules through sequential reactions targeting each functional group.

Reactivity main 3-Bromo-5-nitrophenol hydroxyl Hydroxyl Group Reactions main->hydroxyl bromo Bromine Atom Reactions main->bromo nitro Nitro Group Reactions main->nitro ether Ether Synthesis (e.g., Williamson) hydroxyl->ether R-X, Base ester Esterification hydroxyl->ester Acyl Chloride, Base suzuki Suzuki Coupling (C-C bond) bromo->suzuki Ar-B(OH)₂, Pd Catalyst buchwald Buchwald-Hartwig (C-N bond) bromo->buchwald R₂NH, Pd Catalyst sonogashira Sonogashira Coupling (C-C triple bond) bromo->sonogashira Alkyne, Pd/Cu Cat. reduction Reduction to Amine nitro->reduction H₂, Pd/C or Fe, HCl

Sources

The Chemist’s Guide to 3-Bromo-5-nitrophenol: Nomenclature, Synthesis, and Application Profiles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 3-Bromo-5-nitrophenol , focusing on its nomenclature, chemical identity, synthesis, and application in drug discovery.

Executive Summary

3-Bromo-5-nitrophenol (CAS: 116632-23-6) is a meta-substituted phenol derivative serving as a critical scaffold in the synthesis of heterocycles, particularly indazoles and quinolines used in kinase inhibitors and receptor modulators.[1] Its unique substitution pattern—placing a halogen, a nitro group, and a hydroxyl group in a 1,3,5-arrangement—provides three distinct orthogonal handles for chemical diversification.[1] This guide clarifies the compound's nomenclature ambiguities, details a validated synthesis protocol, and outlines its utility in fragment-based drug discovery (FBDD).[1]

Chemical Identity & Nomenclature[1]

Accurate identification of 3-Bromo-5-nitrophenol is often complicated by the symmetry of the 1,3,5-trisubstituted benzene ring and varying IUPAC prioritization rules.

Synonym Ontology and Identifiers

The hydroxyl group (-OH) takes priority over the nitro (-NO₂) and bromo (-Br) groups, anchoring the numbering at position 1.[1] The remaining substituents are numbered to give the lowest possible locants, or alphabetically if locants are equivalent.

Identifier TypeValueTechnical Context
Primary Name 3-Bromo-5-nitrophenol Preferred IUPAC name.[1] OH is C1; Br (3) < NO₂ (5) alphabetically.[1]
Symmetric Synonym 5-Bromo-3-nitrophenolChemically identical due to C2 axis of symmetry through C1-C4.[1]
Systematic Name 3-Bromo-5-hydroxy-1-nitrobenzeneUsed when the nitro group is treated as the parent (rare).[1]
CAS Registry No. 116632-23-6 Primary key for procurement and regulatory databases.[1]
SMILES Oc1cc(Br)cc(NO2)c1Machine-readable string for chemoinformatics.[1]
InChIKey VJQGLUHOAIZTNK-UHFFFAOYSA-NHashed identifier for database linking.
Structural Logic Diagram

The following diagram illustrates the nomenclature hierarchy and the distinct "chemical handles" available for functionalization.

NomenclatureHierarchy Core Benzene Core OH 1-Hydroxyl Group (Anchor Priority) Core->OH Br 3-Bromo Group (Cross-Coupling Handle) Core->Br NO2 5-Nitro Group (Reducible Handle) Core->NO2 Name 3-Bromo-5-nitrophenol OH->Name Determines Parent (Phenol) Br->Name Alphabetical Priority over Nitro

Figure 1: Nomenclature hierarchy illustrating substituent priority rules that define the 3-Bromo-5-nitrophenol designation.

Validated Synthesis Protocol

While 3-bromo-5-nitrophenol is commercially available, high-purity synthesis is often required for GMP applications.[1] The most robust route avoids direct nitration of 3-bromophenol (which yields unwanted ortho/para isomers) and instead utilizes a reductive deamination strategy starting from 2-amino-5-nitrophenol.[1]

Reaction Scheme (Mechanistic Flow)

SynthesisRoute Start 2-Amino-5-nitrophenol Step1 Bromination (NBS, CH3CN) Start->Step1 Inter 2-Amino-3-bromo- 5-nitrophenol Step1->Inter Step2 Diazotization (NaNO2, H2SO4) Inter->Step2 Step3 Reductive Elimination (EtOH, Reflux) Step2->Step3 Product 3-Bromo-5-nitrophenol Step3->Product

Figure 2: Synthetic pathway via regioselective bromination and reductive deamination.[1][2]

Detailed Methodology

Objective: Synthesis of 3-Bromo-5-nitrophenol from 2-amino-5-nitrophenol.

Step 1: Regioselective Bromination

  • Reagents: 2-Amino-5-nitrophenol (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).[1]

  • Procedure: Dissolve starting material in ACN. Add NBS portion-wise at 0°C to prevent over-bromination. Stir at room temperature for 1 hour.

  • Mechanism: The amino group strongly activates the ortho position (C3).[1] The nitro group meta-directs, reinforcing substitution at C3.[1]

  • Workup: Concentrate in vacuo. The intermediate, 2-amino-3-bromo-5-nitrophenol, is often used directly or recrystallized.

Step 2: Reductive Deamination (The Sandmeyer-type Reduction)

  • Reagents: Intermediate from Step 1, H₂SO₄ (conc.), NaNO₂, Ethanol (absolute).[1]

  • Procedure:

    • Suspend the amine in ethanol.[1] Add H₂SO₄ dropwise at 0°C.

    • Add aqueous NaNO₂ slowly (maintain <5°C) to form the diazonium salt.[1]

    • Heat the mixture to reflux. Ethanol acts as the reducing agent (hydride donor), replacing the diazonium group (-N₂⁺) with a hydrogen atom.[1]

  • Observation: Evolution of nitrogen gas (bubbling) and formation of acetaldehyde (byproduct of ethanol oxidation).[1]

  • Purification: Dilute with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, Hexane/EtOAc gradient).

Yield Expectation: 60-75% overall yield.

Structural Characterization & Quality Control

Distinguishing 3-bromo-5-nitrophenol from its isomers (e.g., 2-bromo-4-nitrophenol) is critical.[1] The 1,3,5-substitution pattern results in a distinct NMR signature lacking ortho-coupling.

1H NMR Signature (400 MHz, DMSO-d6)

The aromatic region will display three distinct signals, all appearing as triplets (t) or doublets of doublets (dd) with small coupling constants (


 Hz) characteristic of meta-coupling.[1]
Proton PositionChemical Shift (

)
MultiplicityInterpretation
H2 (between Br/OH)~7.30 ppmdd (

Hz)
Shielded relative to H4/H6 due to OH ortho-effect.[1]
H6 (between OH/NO₂)~7.75 ppmdd (

Hz)
Deshielded by ortho-NO₂.[1]
H4 (between Br/NO₂)~7.95 ppmdd (

Hz)
Most deshielded; situated between two electron-withdrawing groups.[1]
Isomer Differentiation Logic

If the spectrum shows any coupling constant


 Hz, the product is impure  or an incorrect isomer  (indicating ortho-protons).[1]

Applications in Drug Discovery[1][3][4]

3-Bromo-5-nitrophenol is a high-value "Fragment" in Fragment-Based Drug Discovery (FBDD) due to its low molecular weight (218 Da) and high ligand efficiency potential.[1]

Pharmacophore Utility
  • Kinase Inhibitors: The phenol motif can mimic the hinge-binding region of ATP, while the bromine allows for Suzuki-Miyaura coupling to extend the scaffold into the hydrophobic back-pocket.

  • PROTAC Linkers: The nitro group can be reduced to an aniline, providing an attachment point for E3 ligase ligands or linker chains.[1]

Reaction Handles
  • Phenol (-OH): Etherification (Williamson ether synthesis) to tune solubility.[1]

  • Bromide (-Br): Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for carbon-carbon or carbon-nitrogen bond formation.[1]

  • Nitro (-NO₂): Reduction to amine (-NH₂) for amide coupling or urea formation.[1]

Safety & Handling (GHS)[1]

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon). Light sensitive (protect from direct light to prevent photolytic degradation of the nitro/bromo moieties).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10488984, 3-Bromo-5-nitrophenol.[1] [Link][1]

Sources

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be conducted under relatively mild conditions.[1][5]

This guide provides detailed application notes and protocols specifically for the Sonogashira coupling of 3-bromo-5-nitrophenol. The presence of both a phenolic hydroxyl group and a strongly electron-withdrawing nitro group on the aromatic ring presents unique considerations for reaction optimization. The electron-withdrawing nature of the nitro group is anticipated to facilitate the crucial oxidative addition step of the catalytic cycle.[6] However, the acidic proton of the phenol may necessitate careful selection of the base to avoid undesirable side reactions.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

A simplified representation of the catalytic cycles is as follows:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(Br)L₂ Pd0->Pd_complex Oxidative Addition (Ar-Br) Pd_alkyne Ar-Pd(II)(C≡CR)L₂ Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkyne->Product CuI Cu(I)X Cu_alkyne Cu(I)-C≡CR Cu_alkyne->Pd_complex Transmetalation Cu_alkyne->CuI Regeneration Alkyne H-C≡CR Alkyne->Cu_alkyne Deprotonation (Base) ArBr 3-Bromo-5-nitrophenol ArBr->Pd_complex experimental_workflow A Setup and Inerting B Reagent Addition A->B Under N₂/Ar C Reaction B->C Stir at RT D Workup C->D Quench & Extract E Purification D->E Column Chromatography

Figure 2: General experimental workflow for Sonogashira coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromo-5-nitrophenol (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv). Stir the mixture for 5 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL). The NH₄Cl wash helps to remove the copper catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-alkynyl-5-nitrophenol.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for preventing the formation of alkyne homocoupling byproducts and simplifies purification. [8] Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3-Bromo-5-nitrophenol≥98%Commercially Available
Terminal Alkyne≥98%Commercially Available
Pd(PPh₃)₄Catalyst GradeCommercially Available
Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Commercially AvailableA bulkier amine base.
Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Schlenk Flask
Magnetic Stirrer
Inert Gas Supply (N₂ or Ar)High Purity

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-bromo-5-nitrophenol (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (10 mL) and diisopropylethylamine (3.0 mmol, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol, 1.5 equiv).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. Copper-free reactions may require elevated temperatures to proceed at a reasonable rate.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Wash with water (3 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalystUse freshly opened or purified catalyst. Ensure rigorously anhydrous and deoxygenated conditions.
Insufficiently reactive alkyneIncrease reaction temperature or switch to a more active catalyst system (e.g., using a more electron-rich phosphine ligand).
Alkyne Homocoupling (Glaser Product) Presence of oxygenThoroughly degas solvents and maintain a positive pressure of inert gas.
High copper concentrationUse the copper-free protocol or reduce the amount of CuI in the classical protocol.
Decomposition of Starting Material Base-mediated side reactionsConsider a weaker, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃, especially if the alkyne is sensitive.
Difficulty in Purification Residual catalystFor the copper-catalyzed reaction, ensure thorough washing with aqueous NH₄Cl. For palladium, consider a silica gel plug filtration before column chromatography.

Conclusion

The Sonogashira coupling of 3-bromo-5-nitrophenol is a highly effective method for the synthesis of substituted nitrophenols, which are valuable intermediates in medicinal chemistry and materials science. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields of the desired products. Both the classical copper-co-catalyzed and the copper-free protocols offer viable routes, with the latter providing a key advantage in minimizing homocoupling byproducts. The information presented in this guide serves as a comprehensive resource for the successful application of this important cross-coupling reaction.

References

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • ResearchGate. (2021, February 3). (PDF) Copper-free Sonogashira cross-coupling reactions: an overview.
  • ACS Publications. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes | Organic Letters.
  • SciRP.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ACS Publications. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters.
  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Fiveable. Sonogashira Coupling Definition - Organic Chemistry Key Term.
  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances.
  • NIH. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC.
  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
  • Wikipedia. Sonogashira coupling.
  • NROChemistry. Sonogashira Coupling.
  • NIH. Copper-free Sonogashira cross-coupling reactions: an overview - PMC.
  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
  • SlidePlayer. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.

Sources

Application Notes and Protocols for the Purification of 3-Bromo-5-nitrophenol via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the purification of 3-Bromo-5-nitrophenol through recrystallization. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in the principles of solubility and crystal lattice formation. This guide emphasizes not only the procedural execution but also the underlying chemical principles that govern the selection of solvents and the rationale behind each step, ensuring a robust and reproducible purification process.

Foundational Principles of Recrystallization

Recrystallization is a paramount technique in the purification of solid organic compounds. The fundamental principle hinges on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, impurities should either be highly soluble in the solvent at all temperatures or sparingly soluble at elevated temperatures.

For 3-Bromo-5-nitrophenol, a polar aromatic compound, the selection of an appropriate solvent is critical. The presence of a hydroxyl and a nitro group, in addition to the bromine atom, imparts a significant degree of polarity to the molecule. This dictates the choice of a polar solvent to effectively dissolve the compound at higher temperatures.

Understanding the Analyte: 3-Bromo-5-nitrophenol

A thorough understanding of the physicochemical properties of 3-Bromo-5-nitrophenol is essential for developing an effective purification protocol.

PropertyValueSource
Molecular Formula C₆H₄BrNO₃PubChem
Molecular Weight 218.01 g/mol PubChem
Appearance Yellow solidChemicalBook
Melting Point (pure) 145 °CChemicalBook
pKa 7.38 (predicted)ChemicalBook

The synthesis of 3-Bromo-5-nitrophenol often proceeds via the diazotization of 3-bromoaniline, followed by a reaction with sodium nitrite. This synthetic route can introduce specific impurities that need to be addressed during purification.

Potential Impurities:

  • Unreacted 3-bromoaniline: The starting material for the synthesis.

  • Diazonium salt byproducts: Unstable salts that may persist if the reaction is incomplete.

  • Isomeric impurities: Other bromonitrophenol isomers that may form in smaller quantities.

  • Oxidation products: Phenols are susceptible to oxidation, which can lead to colored impurities.

Solvent Selection: A Deliberative Approach

The choice of solvent is the most critical variable in a successful recrystallization. Based on the polar nature of 3-Bromo-5-nitrophenol and empirical evidence from its synthesis, ethanol emerges as a prime candidate.

  • Solubility Profile: 3-Bromo-5-nitrophenol is soluble in hot ethanol and has lower solubility in cold ethanol. This temperature-dependent solubility is the cornerstone of an effective recrystallization.

  • Impurity Rejection: 3-bromoaniline, a likely impurity, is also soluble in ethanol. However, its lower concentration in the crude product, coupled with its solubility in cold ethanol, will likely keep it in the mother liquor upon cooling. Diazonium salts are generally soluble in water and to some extent in alcohols, and their instability often leads to their decomposition, with the resulting products remaining in solution.

For this protocol, a mixed solvent system of ethanol and water is recommended. The addition of water as an anti-solvent will decrease the solubility of 3-Bromo-5-nitrophenol in the cold solution, thereby maximizing the yield of purified crystals.

Experimental Protocol: Recrystallization of 3-Bromo-5-nitrophenol

This protocol is designed for the purification of approximately 5 grams of crude 3-Bromo-5-nitrophenol. Adjust volumes accordingly for different starting quantities.

Materials and Equipment
Material/EquipmentSpecifications
Crude 3-Bromo-5-nitrophenol~5 g
Ethanol (EtOH), 95%Reagent grade
Deionized Water (H₂O)
Erlenmeyer flasks125 mL and 250 mL
Hot plate with magnetic stirring
Magnetic stir bar
Glass funnel
Fluted filter paper
Buchner funnel and flask
Vacuum source
Watch glass
Spatula
Melting point apparatus
Step-by-Step Procedure
  • Dissolution: Place 5.0 g of crude 3-Bromo-5-nitrophenol into a 250 mL Erlenmeyer flask containing a magnetic stir bar. Add approximately 50 mL of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate with continuous stirring. Bring the solution to a gentle boil. Add more ethanol in small portions (2-3 mL) until all the solid has dissolved. Rationale: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, leading to crystallization.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of ethanol on the hot plate. Place a fluted filter paper in a glass funnel and place the funnel in the neck of the pre-heated flask. Quickly pour the hot solution through the filter paper. Rationale: This step removes any insoluble impurities that would otherwise contaminate the final product.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, covered with a watch glass. Do not disturb the flask during this period. Rationale: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.

  • Inducing Crystallization (if necessary): If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a small seed crystal of pure 3-Bromo-5-nitrophenol.

  • Ice Bath: Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals. Rationale: The solubility of the product is further decreased at lower temperatures, leading to a more complete precipitation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water (approximately 10-15 mL). Rationale: The cold solvent wash removes any residual soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

  • Drying: Continue to draw air through the Buchner funnel to partially dry the crystals. Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature (e.g., 40-50 °C) can be used.

  • Characterization: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (145 °C) is indicative of high purity. Calculate the percent recovery.

Visual Workflow of the Recrystallization Process

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Solid in Flask B Add Hot Solvent A->B C Hot Filtration (optional) B->C D Cool Solution Slowly C->D E Crystallization D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Workflow for the recrystallization of 3-Bromo-5-nitrophenol.

Troubleshooting Common Recrystallization Issues

IssuePotential CauseRecommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent.Add a small amount of a miscible anti-solvent (e.g., water in this case) to the hot solution. Reheat to dissolve the oil and then cool slowly.
No Crystal Formation The solution is not supersaturated.Scratch the inner wall of the flask. Add a seed crystal. If these fail, evaporate some of the solvent to increase the concentration and cool again.
Low Recovery Too much solvent was used. The crystals were washed with solvent that was not cold. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the washing solvent is ice-cold. Consider a different solvent or solvent system.
Colored Crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before hot filtration. Caution: Do not add charcoal to a boiling solution as it can cause bumping.

Safety and Handling

3-Bromo-5-nitrophenol is a hazardous substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Hazards: Harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. Causes serious eye irritation.[1]

  • Handling: Avoid inhalation of dust. Avoid contact with skin and eyes.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). 3-Bromo-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Diazonium compound. Retrieved from [Link]

  • Allen Institute. (n.d.). Diazonium Salts | Reactions, Properties, Advantages & Uses. Retrieved from [Link]

Sources

Column chromatography purification of 3-Bromo-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 3-Bromo-5-nitrophenol via Flash Column Chromatography

Executive Summary & Strategic Context

Target Molecule: 3-Bromo-5-nitrophenol (CAS: 116632-23-6) Molecular Weight: 218.00 g/mol Core Application: Critical intermediate for Suzuki-Miyaura cross-coupling reactions and the synthesis of complex pharmaceutical heterocycles.

The Purification Challenge: 3-Bromo-5-nitrophenol presents a specific purification challenge due to its enhanced acidity (predicted pKa ~7.38) compared to unsubstituted phenols. The electron-withdrawing nitro group stabilizes the phenoxide anion, causing significant interaction with the silanol groups (


) of standard silica gel. This results in severe peak tailing (streaking) and co-elution with impurities if standard neutral mobile phases are used.

This protocol details a self-validating, acid-modified flash chromatography system designed to suppress ionization, sharpen elution bands, and maximize recovery.

Physicochemical Profile & Chromatographic Implications

Understanding the molecule's behavior is the first step to successful isolation.

PropertyValue / CharacteristicChromatographic Implication
pKa ~7.38 (Acidic)CRITICAL: Will deprotonate on neutral silica. Requires acidified mobile phase (1% Acetic Acid) to maintain neutral form (

).
Solubility Soluble in EtOAc, DCM, Acetone. Poor in Hexane.Loading: Wet loading in hexane is impossible. Dry loading on Celite or Silica is required.
Polarity Moderate-HighElutes in mid-polarity range (20-40% EtOAc in Hexane).
UV Activity Strong (Nitro + Aromatic)Detectable at 254 nm. Nitro group often imparts a yellow color, aiding visual fraction collection.

Pre-Chromatography Diagnostics: The "Self-Validating" TLC System

Before packing the column, you must establish a TLC system that validates separation. Do not proceed to the column until you achieve a


 between the product and the nearest impurity.
Protocol: Acid-Modified TLC Optimization

Standard neutral TLC plates will likely show the product as a streak rather than a spot.

  • Prepare Mobile Phase A: 30% Ethyl Acetate / 70% Hexane.

  • Prepare Mobile Phase B (Modified): 30% Ethyl Acetate / 69% Hexane / 1% Acetic Acid .

  • Spotting: Spot the crude mixture on two separate silica plates.

  • Development: Run one plate in System A and one in System B.

  • Observation:

    • System A: Likely shows streaking/tailing.

    • System B: Should show a tight, compact spot.

  • Adjustment: If

    
     in System B, increase EtOAc to 40%. If 
    
    
    
    , decrease EtOAc to 20%.

Target


:  0.30 – 0.40 in the modified solvent system.
Visual Logic: TLC Method Development

TLC_Optimization Start Start: Crude Mixture Solubility Check Solubility (EtOAc/DCM) Start->Solubility SpotTLC Spot TLC Plate (Silica Gel 60) Solubility->SpotTLC RunNeutral Run Neutral Solvent (30% EtOAc/Hex) SpotTLC->RunNeutral CheckStreak Decision: Is Tailing Present? RunNeutral->CheckStreak AddAcid Add 1% Acetic Acid to Mobile Phase CheckStreak->AddAcid Yes (Likely) CheckRf Check Rf Value CheckStreak->CheckRf No AddAcid->CheckRf AdjustPol Adjust Polarity (Change % EtOAc) CheckRf->AdjustPol Rf < 0.2 or > 0.5 Finalize Final Condition: Rf ~0.35 (Compact Spot) CheckRf->Finalize Rf 0.3-0.4 AdjustPol->CheckRf

Figure 1: Decision tree for optimizing Thin Layer Chromatography (TLC) conditions for acidic phenols.

Detailed Purification Protocol

Safety Note: 3-Bromo-5-nitrophenol is an irritant and toxic.[1][2][3] All operations must be performed in a fume hood. Nitrophenols can be skin sensitizers; double-glove (Nitrile) is recommended.

Phase 1: Sample Preparation (Dry Loading)

Why Dry Load? The compound is solid and poorly soluble in the non-polar starting mobile phase (Hexane). Liquid loading with a strong solvent (DCM/EtOAc) will cause "band broadening" and ruin resolution.

  • Dissolve the crude 3-Bromo-5-nitrophenol (~1.0 g) in the minimum amount of Acetone or Ethyl Acetate (~5 mL).

  • Add Silica Gel (flash grade, 40-63 µm) to the solution. Ratio: 1.5g Silica per 1g of crude.

  • Evaporate the solvent on a rotary evaporator until a free-flowing, dry powder remains.

    • Tip: If the powder is sticky, add more silica and re-evaporate.

Phase 2: Column Packing & Equilibration
  • Column Size: Use a column diameter where the bed height is ~15-20 cm. (e.g., for 1g crude, use a 25-40g silica cartridge or a 2-3 cm diameter glass column).

  • Slurry Pack: Slurry silica in Hexane + 1% Acetic Acid . Pour into the column.[1][2][3][4][5]

  • Equilibration: Flush with 2 column volumes (CV) of the starting mobile phase (e.g., 10% EtOAc/Hexane + 1% AcOH) to neutralize basic sites on the silica.

Phase 3: Elution Gradient

Isocratic elution is risky for crude mixtures. A step-gradient is recommended.

Mobile Phase A: Hexane + 1% Acetic Acid Mobile Phase B: Ethyl Acetate + 1% Acetic Acid

Step% Mobile Phase BVolume (CV)Purpose
10%2Flush void volume; elute non-polar impurities (e.g., debrominated byproducts).
210%3Elute low-polarity impurities (e.g., nitro-anilines if present).
320%5Product Elution Onset. Watch for yellow bands.
430%5Peak Elution. Collect small fractions.
550%3Flush remaining highly polar material.
Phase 4: Fraction Collection & Workup
  • Monitor fractions via TLC (using the acid-modified system developed in Section 3).

  • Pool fractions containing pure product.

  • CRITICAL WORKUP STEP: The mobile phase contains Acetic Acid.[6][7]

    • Concentrate the pooled fractions on a rotary evaporator.

    • To remove trace acetic acid (which boils at 118°C), add Toluene (20 mL) to the residue and re-evaporate. The toluene/acetic acid azeotrope facilitates removal. Repeat 2x if necessary.

  • Dry the final solid under high vacuum.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Streaking / Tailing Insufficient acid modifier.Increase Acetic Acid to 2% or switch to Formic Acid (0.5%).
Co-elution Impurity has identical polarity.Change solvent selectivity.[6][7] Switch from EtOAc/Hexane to DCM/Methanol (98:2 to 95:5) or Toluene/Acetone .
Product "Crash out" Solubility limit reached inside column.The compound crystallized on the column. Switch to a "Solid Load" cartridge or dissolve crude in a small amount of DCM and load carefully (if not using dry load).
Low Recovery Product retained on silica.The phenol is binding too tightly. Flush column with 10% Methanol in DCM to recover "stuck" material.
Workflow Logic: Column Execution

Column_Workflow Crude Crude Mix (Solid) DryLoad Dry Load Preparation (Silica + Crude) Crude->DryLoad Pack Pack Column (Hexane + 1% AcOH) DryLoad->Pack Elute Gradient Elution (Hex -> EtOAc + AcOH) Pack->Elute Collect Fraction Collection (Monitor UV/Color) Elute->Collect Azeotrope Evaporation with Toluene Chase Collect->Azeotrope

Figure 2: Step-by-step workflow for the purification and isolation process.

References

  • PubChem. 3-Bromo-5-nitrophenol Compound Summary (CID 10488984). National Library of Medicine. Available at: [Link][1]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[7] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution.[7] Journal of Organic Chemistry, 43(14), 2923–2925.[7] (Foundational text on Flash Chromatography parameters).

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Application Note & Protocols: The Strategic Utility of 3-Bromo-5-nitrophenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 3-Bromo-5-nitrophenol (CAS No. 116632-23-6) as a pivotal intermediate in pharmaceutical synthesis. We explore its strategic value, rooted in its distinct trifunctional chemical architecture, and provide field-proven protocols for its derivatization into key pharmaceutical precursors. The causality behind experimental choices, safety protocols, and workflow visualizations are presented to ensure technical accuracy and practical applicability.

Introduction: A Versatile Scaffold in Medicinal Chemistry

3-Bromo-5-nitrophenol is a highly functionalized aromatic compound whose value in pharmaceutical development is derived from the strategic placement of its three key functional groups: a phenolic hydroxyl, a bromine atom, and a nitro group. The meta-orientation of these groups offers distinct reactivity profiles that can be selectively addressed, making it an ideal starting point for the synthesis of complex molecular architectures.

The electron-withdrawing nature of the nitro group significantly increases the acidity of the phenolic proton, while the bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.[1] Furthermore, the nitro group itself can be readily reduced to an amine, a critical functional group in many bioactive molecules, particularly kinase inhibitors.[2] This trifecta of reactivity allows for a modular and convergent approach to synthesizing targeted pharmaceutical agents. This guide will detail protocols that leverage these functionalities for the creation of advanced intermediates.

Physicochemical & Safety Data

Accurate characterization and safe handling are prerequisites for successful synthesis. The properties of 3-Bromo-5-nitrophenol are summarized below.

Table 1: Physicochemical Properties of 3-Bromo-5-nitrophenol

PropertyValueReference
CAS Number 116632-23-6[3]
Molecular Formula C₆H₄BrNO₃[3]
Molecular Weight 218.00 g/mol [3]
Appearance Yellow solid[4]
Melting Point 145 °C[4]
Boiling Point 310.4±27.0 °C (Predicted)[4]
pKa 7.38±0.10 (Predicted)[4]
Storage Under inert gas (Nitrogen or Argon) at 2–8 °C[5]
GHS Hazard Information & Safe Handling

3-Bromo-5-nitrophenol is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a certified chemical fume hood.

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H318/H319: Causes serious eye damage/irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • H410: Very toxic to aquatic life with long lasting effects.[3]

Always consult the full Safety Data Sheet (SDS) from your supplier before commencing any experimental work.

Synthetic Protocol I: Synthesis of 3-Bromo-5-alkoxyaniline, a Kinase Inhibitor Precursor

This protocol demonstrates a two-step sequence involving O-alkylation followed by nitro group reduction. This pathway is fundamental for creating intermediates used in the synthesis of various kinase inhibitors, where a substituted aniline moiety is required for pharmacophore interaction.[2]

Rationale & Mechanistic Insight
  • O-Alkylation (Williamson Ether Synthesis): The phenolic proton of 3-Bromo-5-nitrophenol is acidic (pKa ≈ 7.38) due to the inductive and resonance effects of the nitro group.[4] This allows for easy deprotonation with a mild base like potassium carbonate (K₂CO₃). The resulting phenoxide is a potent nucleophile that readily displaces a halide from an alkyl halide (e.g., allyl bromide), forming a stable ether linkage. This step serves to protect the hydroxyl group and introduce a new point of diversity.

  • Nitro Reduction: The conversion of the nitro group to a primary amine is a cornerstone transformation. We utilize zinc dust in the presence of ammonium chloride, a classic and efficient method for this reduction in neutral conditions.[6] Zinc acts as the reducing agent, transferring electrons to the nitro group, while the ammonium chloride solution provides the necessary protons for the formation of water and the final amine group. This method is often preferred over catalytic hydrogenation when sulfur-containing or other easily reducible functional groups are present.

Experimental Workflow Diagram

G cluster_0 Protocol I: Synthesis of 3-Bromo-5-alkoxyaniline A 3-Bromo-5-nitrophenol B Intermediate: 1-Bromo-3-alkoxy-5-nitrobenzene A->B Step 1: O-Alkylation Reagents: Alkyl Halide, K₂CO₃ Solvent: Acetone, Reflux C Final Product: 3-Bromo-5-alkoxyaniline B->C Step 2: Nitro Reduction Reagents: Zn, NH₄Cl Solvent: EtOH/H₂O, Reflux

Caption: Workflow for the synthesis of a 3-Bromo-5-alkoxyaniline precursor.

Step-by-Step Protocol

Step 1: Synthesis of 1-Bromo-3-(allyloxy)-5-nitrobenzene

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-nitrophenol (2.18 g, 10.0 mmol, 1.0 equiv.).

  • Add acetone (40 mL) and potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

  • Add allyl bromide (1.30 mL, 15.0 mmol, 1.5 equiv.) dropwise to the stirring suspension at room temperature.[6]

  • Heat the reaction mixture to reflux (approx. 60 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, e.g., 5-15%) to afford the pure 1-Bromo-3-(allyloxy)-5-nitrobenzene as a solid.

Step 2: Synthesis of 3-Bromo-5-(allyloxy)aniline

  • In a 250 mL round-bottom flask, dissolve the 1-Bromo-3-(allyloxy)-5-nitrobenzene (2.58 g, 10.0 mmol, 1.0 equiv.) from the previous step in ethanol (80 mL).

  • Add a solution of ammonium chloride (5.35 g, 100 mmol, 10.0 equiv.) in water (25 mL).

  • To this stirring solution, add zinc dust (6.54 g, 100 mmol, 10.0 equiv.) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 50 °C with an ice bath if necessary.

  • After the addition is complete, heat the mixture to reflux and stir for 1 hour.[6] Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove excess zinc and salts. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate (100 mL) and water (100 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by flash column chromatography (silica gel, hexanes/ethyl acetate) to obtain 3-Bromo-5-(allyloxy)aniline.

Synthetic Protocol II: Synthesis of 3-Bromo-5-nitrophenol via Diazotization

While this guide focuses on the use of 3-Bromo-5-nitrophenol, understanding its synthesis provides insight into the reactivity of related scaffolds. This protocol, adapted from known procedures, illustrates the synthesis from 2-amino-5-nitrophenol, showcasing a classic diazotization-dediazoniation sequence.[4] The principles are directly applicable to derivatizing an amino group on a similar ring system.

Rationale & Mechanistic Insight
  • Bromination: The starting material, 2-amino-5-nitrophenol, has two activating groups (amino and hydroxyl). Direct bromination with a mild source like N-Bromosuccinimide (NBS) is regioselective due to the directing effects of these groups.

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (sulfuric acid). This reaction proceeds via the formation of a nitrosonium ion (NO⁺) which is attacked by the amine.[7]

  • Hydrolytic Dediazoniation: The resulting diazonium salt is an excellent intermediate because the dinitrogen moiety (N₂) is a superb leaving group. Heating the aqueous acidic solution of the diazonium salt allows for nucleophilic substitution by water, displacing the N₂ gas and installing a hydroxyl group to yield the final phenol product.[7] This specific reaction is sometimes referred to as "Phenolverkochung".[7]

Experimental Workflow Diagram

G cluster_1 Protocol II: Synthesis of 3-Bromo-5-nitrophenol A 2-Amino-5-nitrophenol B Brominated Intermediate A->B Step 1: Bromination Reagent: NBS Solvent: Acetonitrile C Diazonium Salt Intermediate B->C Step 2: Diazotization Reagents: NaNO₂, H₂SO₄ Solvent: Ethanol D Final Product: 3-Bromo-5-nitrophenol C->D Step 3: Dediazoniation Condition: Heat Nucleophile: H₂O

Caption: Workflow for the synthesis of 3-Bromo-5-nitrophenol from an aminophenol precursor.

Step-by-Step Protocol

Note: This synthesis involves potentially unstable diazonium intermediates and should be performed with extreme caution and appropriate safety measures, including a blast shield.

  • Intermediate Preparation (Bromination): In a large flask, stir a mixture of 2-amino-5-nitrophenol (48 g, 311 mmol) and N-bromosuccinimide (NBS, 57.6 g, 324 mmol) in acetonitrile (1.75 L) for 1 hour at room temperature.[4] Concentrate the mixture under vacuum to obtain the crude brominated intermediate.

  • Diazotization & Dediazoniation: a. Dissolve the resulting brown precipitate from Step 1 in ethanol (1 L) and carefully add sulfuric acid (28 ml, 525 mmol).[4] b. Heat the mixture to reflux and maintain for 30 minutes. c. In a separate beaker, prepare a solution of sodium nitrite (53.7 g, 779 mmol) in a minimal amount of water and add it carefully and portion-wise to the refluxing reaction mixture. Vigorous gas (N₂) evolution will occur. d. Continue heating the reaction mixture for 1 hour after the addition is complete.[4]

  • Work-up and Purification: a. Cool the reaction mixture and concentrate it under reduced pressure to remove most of the ethanol. b. Partition the residue between water (500 mL) and ethyl acetate (500 mL). c. Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. d. Purify the crude solid by recrystallization or flash column chromatography to yield pure 3-Bromo-5-nitrophenol.

Conclusion

3-Bromo-5-nitrophenol is a testament to the power of strategic functionalization in organic synthesis. Its unique electronic and steric properties provide a robust platform for constructing complex pharmaceutical agents. The protocols detailed herein offer reliable and scalable methods for leveraging its reactivity, enabling chemists to efficiently access valuable aniline and phenol-based intermediates. By understanding the causality behind each synthetic step, researchers can adapt and innovate upon these foundations to accelerate the drug discovery and development process.

References

  • Chemical Synthesis Insights: Leveraging 3-Bromo-5-nitrobenzoic Acid . Techedu. [Link]

  • Good Price CAS:116632-23-6 | 3-Bromo-5-nitrophenol for Sale . ALFA CHEMICAL. [Link]

  • The Critical Role of Intermediates in Vemurafenib Synthesis . Techedu. [Link]

  • Electrophilic Substitution Reactions of Phenols . BYJU'S. [Link]

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog . MDPI. [Link]

  • best synthesis for 3-nitrophenol (C6H5NO3) . Reddit. [Link]

  • Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Diazonium compound . Wikipedia. [Link]

  • 3-Bromo-5-nitrophenol | C6H4BrNO3 . PubChem. [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol . National Institutes of Health (NIH). [Link]

  • Serum α-Glucosidase Activity as a New Parameter of Negative Energy Balance in Dairy Cows . MDPI. [Link]

  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor . ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges in the Purification of Brominated Nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the nuanced challenges encountered during the purification of brominated nitrophenols. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of chemical intermediates. The inherent characteristics of these molecules—acidity, multiple reactive sites, and the subtle electronic influence of substituents—often lead to complex impurity profiles and purification hurdles.

This resource moves beyond standard protocols to provide in-depth, field-proven insights into why specific problems occur and how to systematically resolve them. We will explore the causal relationships behind common purification issues and offer robust, self-validating methodologies to enhance the purity, yield, and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries that form the foundation of a successful purification strategy for brominated nitrophenols.

Q1: What are the most common impurities I should anticipate when synthesizing brominated nitrophenols?

Understanding the potential impurity profile is the first step in designing an effective purification strategy. The synthesis of brominated nitrophenols typically involves electrophilic aromatic substitution (nitration and bromination), and impurities often arise from incomplete reactions or over-reactivity.

Common Impurities Include:

  • Isomeric Byproducts: The hydroxyl (-OH) group is an ortho, para-director, while the nitro (-NO₂) group is a meta-director.[1][2] The final substitution pattern depends on the order of reactions and directing effects, often leading to a mixture of isomers (e.g., 2-bromo-4-nitrophenol vs. 4-bromo-2-nitrophenol) that can be difficult to separate due to similar polarities.[3][4]

  • Poly-substituted Species: The phenol ring is highly activated, making it susceptible to over-bromination or di-nitration, resulting in impurities like di- or tri-brominated nitrophenols.[5][6]

  • Unreacted Starting Materials: Incomplete conversion will leave residual phenol, nitrophenol, or bromophenol in the crude mixture.

  • Residual Reagents and Catalysts: Acids or bases used in the reaction, as well as residual bromine, can contaminate the product.[5][7] These are often responsible for the product's coloration.[6]

  • Degradation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities.[6]

Q2: How do I choose the primary purification method: Column Chromatography vs. Recrystallization?

The choice between chromatography and recrystallization depends on the nature of the impurities, the quantity of material, and the desired final purity.

  • Recrystallization is the preferred first-line method for removing small amounts of impurities, especially if they have significantly different solubilities from the target compound.[8][9] It is highly scalable and cost-effective. However, it is often ineffective for separating close-eluting isomers or removing impurities that co-crystallize.[10]

  • Column Chromatography is the most powerful technique for separating compounds with very similar polarities, such as positional isomers.[1][11][12] It offers high resolution but is less scalable, more time-consuming, and requires larger volumes of solvent. It is often used to purify a compound sufficiently to allow for successful final recrystallization.

A common strategy is to perform a preliminary purification by recrystallization to remove bulk impurities and then use column chromatography for fine purification of the mother liquor or the resulting solid.

Q3: What analytical techniques are essential for confirming the purity and identity of my final product?

Relying on a single analytical method is insufficient. A combination of techniques is necessary to unambiguously confirm purity and structure.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity and quantifying trace impurities.[5][13] A reverse-phase method using an acetonitrile/water or methanol/water mobile phase is typically a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure and identifying the specific isomer by analyzing chemical shifts, coupling constants, and integration.[3]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound and can help identify impurities based on their mass-to-charge ratio.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for monitoring reaction progress and optimizing solvent systems for column chromatography.[5]

Q4: My purified brominated nitrophenol is yellow or brown. Is this normal, and how can I remove the color?

The yellow color is often intrinsic to nitrophenols due to the electronic conjugation between the nitro group and the phenolic ring.[5] However, a darker brown or orange hue can indicate the presence of impurities.

Potential Causes and Solutions:

  • Oxidation: Phenolic compounds can oxidize when exposed to air. Performing the final purification steps under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[6]

  • Residual Bromine: Excess bromine from the reaction can impart a brownish color. Washing the crude product with a solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃), can effectively remove it.[6]

  • Nitrated Byproducts: Over-nitration can lead to highly colored di- and tri-nitrated species. These typically require chromatographic separation for removal.

Troubleshooting Guide: Column Chromatography

Flash column chromatography is often essential for separating challenging isomeric mixtures. This guide addresses the most common issues.

Problem: Poor separation of my target compound from an impurity (especially an isomer).

Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent is the most critical factor in achieving separation. For isomers with nearly identical polarities, standard solvent systems like ethyl acetate/hexane may be insufficient.

Solution: Optimize the Eluent.

  • Systematic TLC Screening: Screen a range of solvent systems with varying polarities. Aim for an Rf value between 0.2 and 0.4 for your target compound to ensure it spends sufficient time on the stationary phase.[5]

  • Introduce Different Solvent Selectivity: If simple polarity adjustments fail, introduce a solvent that offers different intermolecular interactions. For aromatic compounds, using toluene or dichloromethane in the mobile phase can introduce π-π stacking interactions, which may differentiate isomers more effectively than simple dipole-dipole interactions.[14]

  • Employ a Shallow Gradient: Instead of isocratic (constant solvent) elution, use a shallow gradient of the polar solvent (e.g., starting at 5% ethyl acetate in hexane and slowly increasing to 15% over many column volumes). This can significantly improve the resolution of closely eluting spots.

Possible Cause 2: Column Overloading. Loading too much crude material onto the column is a primary cause of poor separation, leading to broad, overlapping bands.

Solution: Reduce the Sample Load.

  • A general rule of thumb is to load no more than 1-5% of the silica gel's weight (e.g., 1-5 g of crude material on 100 g of silica).[5] For very difficult separations, this may need to be reduced to less than 1%.

Possible Cause 3: Poor Column Packing. An improperly packed column with cracks or channels will lead to uneven solvent flow and band broadening, destroying separation.

Solution: Proper Packing Technique.

  • Always pack the column as a slurry of silica gel in the initial, non-polar eluent.[5] Ensure the packed bed is uniform and free of air bubbles before loading the sample.

Problem: The product is streaking or appears to be decomposing on the column.

Possible Cause: Acidity of Silica Gel. Silica gel is acidic (pKa ≈ 4.5) and can cause decomposition or strong, irreversible binding of sensitive compounds, particularly acidic phenols.

Solution: Deactivate the Stationary Phase.

  • Use Neutralized Silica: Add a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), to the eluent. This will neutralize the acidic sites on the silica surface and prevent streaking.

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for highly sensitive compounds.[14]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but requires careful optimization.

Problem: My compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This often traps impurities.

Possible Cause 1: Solution is Too Supersaturated or Cooled Too Quickly. If the solution is too concentrated or cooled too rapidly, the compound crashes out of solution before it can form an ordered crystal lattice.[14][15]

Solution: Slow Down the Process.

  • Add More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it.

  • Ensure Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not transfer it directly to an ice bath.[5][15] Once at room temperature, cooling can be continued in a refrigerator.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Possible Cause 2: Inappropriate Solvent Choice. The boiling point of the solvent may be higher than the melting point of your compound.

Solution: Choose a Lower-Boiling Solvent.

  • Select a solvent or solvent system with a lower boiling point. For example, if your compound oils out from hot ethanol, try a mixture of hexane and ethyl acetate.[16]

Problem: No crystals form, even after the solution has cooled.

Possible Cause 1: The Solution is Not Saturated. Too much solvent was used, and the concentration of the compound is below its solubility limit even at low temperatures.

Solution: Reduce Solvent Volume.

  • Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by using a rotary evaporator. Continue until the solution becomes slightly cloudy (saturated), then add a drop or two of solvent to clarify and allow it to cool slowly again.

Possible Cause 2: High Impurity Load. Significant amounts of impurities can inhibit crystal lattice formation.[14]

Solution: Pre-purify the Material.

  • Pass the crude material through a small "plug" of silica gel with a suitable solvent to remove baseline and highly polar impurities. Concentrate the eluate and then attempt recrystallization.

Data Summary & Protocols

Physicochemical Properties of Common Nitrophenols

Understanding the acidity (pKa) is crucial for purification strategies involving acid-base extractions.

CompoundpKa ValueComments
Phenol9.98[17]Baseline acidity.
2-Nitrophenol7.23[17]Increased acidity due to electron-withdrawing nitro group. Intramolecular H-bonding can slightly decrease acidity compared to the para isomer.
3-Nitrophenol8.28[18]Less acidic than ortho/para isomers as the nitro group exerts only an inductive effect from the meta position.
4-Nitrophenol7.14[17]Most acidic simple nitrophenol due to strong resonance and inductive stabilization of the phenoxide anion.
Experimental Protocol: Screening for a Recrystallization Solvent

This protocol provides a systematic approach to identifying a suitable solvent for recrystallization.[5]

  • Preparation: Place ~20-30 mg of your crude brominated nitrophenol into a small test tube.

  • Solvent Addition (Cold): Add the first test solvent (e.g., ethanol) dropwise at room temperature, swirling after each drop. If the compound dissolves readily at room temperature, the solvent is unsuitable (it is too soluble).

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a sand bath or with a heat gun. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the tube.

  • Ice Bath: If no crystals have formed at room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Evaluation: An ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot, and forms abundant, high-quality crystals upon cooling.[8]

  • Iteration: Repeat this process with a range of solvents of varying polarities (e.g., methanol, isopropanol, acetone, ethyl acetate, toluene, hexane) and binary mixtures (e.g., ethanol/water, hexane/ethyl acetate).[16]

Visualized Workflows

General Purification Strategy

This workflow outlines a logical decision-making process for purifying a crude brominated nitrophenol product.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHSO3 wash) start->workup crude_solid Isolate Crude Solid workup->crude_solid tlc Analyze by TLC/HPLC crude_solid->tlc decision1 Major Impurities Significantly Different Polarity? tlc->decision1 recryst Attempt Recrystallization decision1->recryst Yes chromatography Column Chromatography decision1->chromatography No (e.g., isomers) recryst_check Purity Check recryst->recryst_check decision2 Purity > 98%? recryst_check->decision2 decision2->chromatography No final_product Combine Pure Fractions & Final Product decision2->final_product Yes chrom_check Purity Check of Fractions chromatography->chrom_check chrom_check->final_product

Caption: A decision-tree workflow for purifying brominated nitrophenols.

Troubleshooting: Compound Oiling Out During Recrystallization

This diagram provides a logical path to diagnose and solve the common issue of a compound "oiling out."

Oiling_Out_Troubleshooting start Problem: Compound 'Oils Out' from Hot Solution reheat Re-heat to Dissolve Oil Add Minimal Hot Solvent start->reheat decision1 Was Cooling Too Rapid? reheat->decision1 slow_cool Solution: Cool Slowly (Insulate Flask) decision1->slow_cool Yes decision2 Still Oiling Out? decision1->decision2 No success Success: Crystals Form slow_cool->success decision2->success No check_mp Check Solvent BP vs. Compound MP decision2->check_mp Yes decision3 Is Solvent BP > Compound MP? check_mp->decision3 change_solvent Solution: Choose a Lower-Boiling Solvent System decision3->change_solvent Yes seed_crystal Solution: Add a Seed Crystal decision3->seed_crystal No change_solvent->success seed_crystal->success

Caption: Troubleshooting decision tree for when a compound oils out.

References

  • BenchChem. (2025). Technical Support Center: Purification of 4-Bromo-2,3-dimethyl-6-nitrophenol.
  • Hartman, W. W., & Dickey, J. B. (n.d.). 2,6-dibromo-4-nitrophenol. Organic Syntheses. [Link]

  • BenchChem. (n.d.). Spectroscopic Dissection: A Comparative Guide to the Isomers of Bromo-methyl-nitrophenol.
  • SIELC Technologies. (n.d.). Separation of Phenol, 4-bromo-2-nitro- on Newcrom R1 HPLC column. [Link]

  • BenchChem. (n.d.). Spectroscopic Dissection: A Comparative Guide to the Isomers of Bromo-methyl-nitrophenol.
  • ResearchGate. (n.d.). Separation of dibromophenol isomers by chromatography. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products.
  • ResearchGate. (n.d.). Separation of dibromophenol isomers by chromatography. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products.
  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. [Link]

  • BenchChem. (n.d.). Troubleshooting bromination side reactions in phenol synthesis.
  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. [Link]

  • Pons-Siepermann, C. A., Huang, S., & Myerson, A. S. (2016). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 18, 7487-7493. [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • Filo. (2025). The pKa values for phenol, o-nitrophenol, m-nitrophenol, and p-nitrophenol. [Link]

  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?[Link]

Sources

Technical Support Center: Improving the Regioselectivity of Nitrophenol Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the regioselective bromination of nitrophenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on these challenging substrates. Here, we address common experimental issues in a practical, question-and-answer format, grounded in established chemical principles. Our goal is to provide you with the expertise and validated protocols necessary to achieve your desired regiochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of ortho and para-bromo isomers when brominating 4-nitrophenol? I thought the nitro group was a meta-director.

This is a classic case of competing directing effects. While the nitro group (-NO₂) is indeed a deactivating, meta-directing group, the hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group.[1][2][3] In the electrophilic bromination of 4-nitrophenol, the powerful activating and directing influence of the hydroxyl group overrides the deactivating, meta-directing effect of the nitro group. The hydroxyl group significantly increases the electron density at the positions ortho and para to it. Since the para position is already occupied by the nitro group, the incoming electrophile (Br⁺) is directed to the ortho positions (C2 and C6).[4]

Key Takeaway: In polysubstituted benzene rings, the directing effects of all substituents must be considered. A strongly activating group will generally dictate the position of substitution over a deactivating group.[5]

Q2: My bromination of 2-nitrophenol is yielding the 4-bromo-2-nitrophenol isomer as the major product, but I need the 6-bromo-2-nitrophenol isomer. How can I favor ortho-bromination?

Achieving ortho-selectivity in the presence of a para-directing group can be challenging due to steric hindrance. The bulky bromine electrophile will preferentially attack the less sterically hindered para position.[6][7][8] However, you can influence the regioselectivity towards the ortho position by carefully selecting your solvent and brominating agent.

Troubleshooting Strategies for Ortho-Selectivity:

  • Solvent Effects: The choice of solvent can significantly influence the ortho/para ratio.[9][10][11] Non-polar solvents, which do not form strong hydrogen bonds with the phenolic hydroxyl group, can favor ortho-attack. In some cases, specific solvents can promote the formation of a complex between the phenol and the brominating agent, sterically favoring ortho-bromination.[10][11]

  • Brominating Agent: While molecular bromine (Br₂) is a common reagent, N-bromosuccinimide (NBS) in the presence of an acid catalyst can sometimes offer better control and selectivity.[12] The reaction mechanism with NBS can be more sensitive to subtle electronic and steric factors.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically less stable ortho isomer.

Q3: I am observing significant amounts of dibrominated and even tribrominated byproducts. How can I achieve selective monobromination of nitrophenol?

The high activation of the aromatic ring by the hydroxyl group makes phenols, including nitrophenols, susceptible to polysubstitution, especially under harsh conditions.[13] To favor monobromination, you need to control the reactivity of the system.

Strategies to Control the Extent of Bromination:

StrategyMechanism of ActionRecommended Conditions
Use a Non-polar Solvent Polar solvents like water can ionize phenol to the more reactive phenoxide ion, leading to polysubstitution.[14][15] Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) suppress this ionization.Use CS₂, CH₂Cl₂, or acetic acid.[14][16]
Control Stoichiometry Use only one equivalent of the brominating agent relative to the nitrophenol.Carefully measure and add the brominating agent, often dropwise, to the reaction mixture.
Low Temperature Reduces the overall reaction rate, allowing for better control and minimizing over-bromination.[14]Perform the reaction at 0°C or lower.
Use a Milder Brominating Agent Reagents like N-bromosuccinimide (NBS) are generally less reactive than molecular bromine, offering better control.[12][17]Consider using NBS, potentially with a catalytic amount of acid.[12]

Troubleshooting Guide

Problem: Low Yield of the Desired Brominated Nitrophenol

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Verify Reagent Activity: Ensure your brominating agent (e.g., Br₂, NBS) has not degraded.

    • Increase Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after a significant amount of time, a modest increase in temperature may be necessary. However, be cautious as this can also lead to more byproducts.

    • Catalyst Inactivity: If using a Lewis acid catalyst, ensure it is anhydrous and active.[18][19][20]

  • Product Decomposition:

    • Control Reaction Temperature: Nitrophenols and their brominated derivatives can be sensitive to heat. Maintain the recommended reaction temperature.

    • Workup Procedure: During the workup, avoid unnecessarily harsh acidic or basic conditions that could lead to decomposition.

  • Formation of Unwanted Byproducts:

    • Review Directing Effects: Re-evaluate the directing effects of the substituents on your starting material to ensure you are targeting the correct isomer.

    • Optimize Reaction Conditions: Refer to the strategies for controlling the extent of bromination to minimize polysubstitution.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Bromo-4-nitrophenol

This protocol is designed for the selective bromination of 4-nitrophenol at the ortho position.

Materials:

  • 4-Nitrophenol

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Ice

  • 50% Aqueous Acetic Acid

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrophenol in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of 4-nitrophenol over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold 50% aqueous acetic acid, followed by a thorough washing with cold water.

  • Dry the product in a vacuum oven or desiccator.

Expected Outcome: The major product will be 2-bromo-4-nitrophenol. The yield and purity can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR).

Protocol 2: Synthesis of 4-Bromo-2-nitrophenol

This protocol describes a method for the synthesis of 4-bromo-2-nitrophenol.[21]

Materials:

  • 2-Nitrophenol

  • Solvent (e.g., Dichloroethane)

  • Bromide Source (e.g., N-Bromosuccinimide)

  • Acid (e.g., Sulfuric Acid)[21]

  • Oxidant (if required by the specific procedure)

  • Vanadyl Schiff base complex (optional catalyst)[21]

Procedure:

  • In a 10-mL round-bottom flask equipped with a magnetic stirring bar, dissolve 1 mmol of 2-nitrophenol in 4 mL of the chosen solvent.[21]

  • Add the appropriate amounts of the acid, bromide source, and oxidant to the solution.[21]

  • Stir the reaction mixture at room temperature.[21]

  • Monitor the progress of the reaction by Gas-Liquid Chromatography (GLC).[21]

  • Upon completion, quench the reaction and perform an appropriate workup to isolate the product. This may involve washing with a reducing agent solution (e.g., sodium bisulfite) to remove any excess bromine, followed by extraction and purification.

Visualizing Reaction Control

Diagram 1: Directing Effects in the Bromination of 4-Nitrophenol

G 4-Nitrophenol 4-Nitrophenol OH_Group -OH (Activating, o,p-Director) 4-Nitrophenol->OH_Group NO2_Group -NO2 (Deactivating, m-Director) 4-Nitrophenol->NO2_Group Bromination Electrophilic Bromination (Br+) OH_Group->Bromination Strongly Directs NO2_Group->Bromination Weakly Directs Ortho_Attack Attack at C2/C6 (Favored) Bromination->Ortho_Attack Meta_Attack Attack at C3/C5 (Disfavored) Bromination->Meta_Attack Product 2-Bromo-4-nitrophenol Ortho_Attack->Product

Caption: Dominance of the -OH directing effect in 4-nitrophenol bromination.

Diagram 2: Workflow for Optimizing Monobromination

G cluster_start Starting Conditions cluster_reaction Reaction Parameters cluster_analysis Analysis & Outcome cluster_troubleshoot Troubleshooting Loop Start Nitrophenol Substrate Solvent Select Solvent (Polar vs. Non-polar) Start->Solvent Reagent Choose Brominating Agent (Br2 vs. NBS) Solvent->Reagent Temp Set Temperature (e.g., 0°C) Reagent->Temp Stoich Control Stoichiometry (1 equivalent Br) Temp->Stoich TLC Monitor with TLC Stoich->TLC Analysis Analyze Product Mixture (NMR, GC-MS) TLC->Analysis Mono High Yield of Monobrominated Product Analysis->Mono Poly Significant Polysubstitution Analysis->Poly Adjust Adjust Parameters: - Lower Temperature - Change Solvent - Use Milder Reagent Poly->Adjust Adjust->Solvent

Caption: Iterative workflow for achieving selective monobromination.

References

  • Hartman, W. W., & Dickey, J. B. (1934). 2,6-Dibromo-4-nitrophenol. Organic Syntheses, 14, 24.
  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved February 10, 2026, from [Link]

  • Taniguchi, T., & Fuji, K. (2012).
  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • Blázquez, M., et al. (1983). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, 755-758.
  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved February 10, 2026, from [Link]

  • YouTube. (2025). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. Retrieved February 10, 2026, from [Link]

  • Chemistry Stack Exchange. (2015). How does the solvent determine whether mono- or tribromination of phenol occurs? Retrieved February 10, 2026, from [Link]

  • Kitagawa, H., et al. (2004). Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Letters in Organic Chemistry, 1(1), 61-64.
  • Google Patents. (n.d.). Catalytic process for selective aromatic bromination.
  • Hébert, E., et al. (1978). The ortho : para ratio in the bromination of phenol. Evidence for a co-ordination effect. Journal of the Chemical Society, Perkin Transactions 2, 1198-1202.
  • University of Calgary. (n.d.). Ch12: Aromatic halogenation. Retrieved February 10, 2026, from [Link]

  • YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved February 10, 2026, from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • JoVE. (2023). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved February 10, 2026, from [Link]

  • Chhattise, A. S., et al. (2015). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 20(8), 14859-14873.
  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • Scribd. (n.d.). Bromination Method for Chemists. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). Method for selectively brominating phenols.
  • ResearchGate. (n.d.). Regioselective bromination of phenols. Retrieved February 10, 2026, from [Link]

  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved February 10, 2026, from [Link]

  • Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Retrieved February 10, 2026, from [Link]

  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved February 10, 2026, from [Link]

  • Your Website. (2026). 2-Bromo-4-fluoro-5-nitrophenol: Your Key to Advanced Chemical Synthesis. Retrieved February 10, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Kinetics and mechanism of the bromination of phenols and phenoxide ions in aqueous solution. Diffusion-controlled rates. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2025). Rapid Kinetics of Bromination of Nitrophenols in Aqueous Solution by the use of RPE. Retrieved February 10, 2026, from [Link]

  • National Institutes of Health. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2025). Kinetics and Mechanism of the Bromination of Phenols in Aqueous Solution. Evidence of General Base Catalysis of Bromine Attack. Retrieved February 10, 2026, from [Link]

  • Filo. (2025). A reaction scheme for 4-nitrophenol is shown. Retrieved February 10, 2026, from [Link]

  • Bulletin of the Chemical Society of Japan. (n.d.). The Bromination of p-Nitrophenol in Acetic Acid. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). Process for the selective para-bromination of phenol and its derivatives.
  • YouTube. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. Retrieved February 10, 2026, from [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved February 10, 2026, from [Link]

Sources

Preventing degradation of 3-Bromo-5-nitrophenol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-5-nitrophenol Stability & Storage

Status: Operational | Ticket ID: BNP-STAB-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Introduction: The Stability Paradox

Welcome to the technical support hub for 3-Bromo-5-nitrophenol (CAS: 116632-23-6).[1]

As researchers, we often treat substituted phenols as robust solids.[1] However, 3-Bromo-5-nitrophenol presents a specific "stability paradox."[1] While the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups theoretically stabilize the aromatic ring against electrophilic attack, they simultaneously render the compound susceptible to specific photochemical and radical degradation pathways.[1]

This guide moves beyond the standard SDS "keep cool and dry" advice. We break down the molecular mechanics of degradation and provide self-validating protocols to ensure your starting material does not compromise your downstream synthesis.

Module 1: The Degradation Matrix (Root Cause Analysis)[1]

To prevent degradation, you must understand the enemy. The transition of your compound from off-white/yellow crystals to a brown sticky solid is driven by three converging vectors.

Oxidative Quinone Formation (The "Browning" Effect)

Phenols are prone to proton abstraction. Even weak bases or atmospheric moisture can facilitate the formation of a phenoxy radical.

  • Mechanism: The phenol (-OH) loses a hydrogen atom (H[1]•) to form a phenoxy radical.[1] While the nitro group pulls electron density away (making the ring less electron-rich), it cannot fully stop the radical coupling that eventually leads to trace ortho- or para-benzoquinones.[1]

  • Visual Indicator: Quinones are highly chromophoric.[1] Even 0.1% contamination turns the entire sample dark brown.

Nitro-Group Photolysis

The nitro group at position 5 is a chromophore.[1] Upon exposure to UV or visible light (blue spectrum), the nitro group undergoes excitation (


), which can lead to:
  • Nitro-nitrite rearrangement: Leading to ring cleavage or radical formation.[1]

  • Photoreduction: In the presence of protic solvents (like moisture), the -NO₂ group can slowly reduce to nitroso (-NO) intermediates.[1]

Hygroscopic Acceleration

Water acts as a catalyst. It lowers the energy barrier for proton transfer and provides a medium for localized acidity changes on the crystal surface, accelerating both oxidation and photolysis.

Module 2: Troubleshooting Guide (Symptom-Based)

Identify your issue below to find the immediate remediation protocol.

SymptomProbable CauseDiagnostic CheckRemediation Level
Color Change: Off-white

Dark Brown/Red
Oxidative Coupling (Quinone formation)Dissolve 10mg in MeOH.[1] If solution is dark orange/red, oxidation is confirmed.[1]Level 2 (Recrystallization)
Physical Change: Clumping / Sticky textureHygroscopicity (Moisture absorption)Check KF (Karl Fischer) or run TGA.

water content indicates breach.[1]
Level 1 (Vacuum Desiccation)
Analytical Failure: Extra peaks in NMR (aromatic region)Photodegradation or Hydrolysis

H NMR shows loss of symmetry or new broad singlets (OH/NH).[1]
Level 3 (Column Chromatography)
Low Yields: In downstream coupling (e.g., Suzuki)Catalyst Poisoning Bromine atom labile? Unlikely. Check for nitro-reduction byproducts inhibiting Pd.[1]Level 2 (Recrystallization)

Module 3: Best Practice Protocols

Protocol A: The "Gold Standard" Storage System

Use this protocol for long-term storage (>1 month).[1]

  • Container: Amber glass vial (borosilicate). Never use clear glass or plastic (polystyrene can leach).[1]

  • Atmosphere: Argon backfill.[1]

    • Why Argon? Argon is heavier than air and forms a "blanket" over the crystals. Nitrogen is lighter and diffuses away faster if the seal is imperfect.

  • Seal: Parafilm M® over the cap, followed by placement in a secondary desiccator or barrier bag (Mylar).

  • Temperature:

    
     to 
    
    
    
    .
    • Note: Do not freeze (

      
      ) unless the vial is perfectly sealed.[1] Freeze-thaw cycles introduce condensation, which is more damaging than room temperature storage.[1]
      
Protocol B: Rescue Recrystallization (Level 2 Remediation)

Use this when the solid has turned brown but is chemically >90% pure.[1]

Solvent System: Ethanol / Water (Standard for Nitrophenols)[1]

  • Dissolution: Place crude 3-Bromo-5-nitrophenol in an Erlenmeyer flask. Add minimal hot Ethanol (

    
    )  until dissolved.
    
  • Filtration (Optional): If dark insoluble specks remain, filter hot through a glass frit (do not use paper; nitro compounds can adsorb).[1]

  • Precipitation: Add hot Water (

    
    )  dropwise to the hot ethanol solution until a persistent cloudiness (turbidity) just appears.
    
  • Clarification: Add one drop of ethanol to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil to exclude light and insulate). Then move to

    
     for 4 hours.
    
  • Collection: Filter crystals, wash with cold 1:1 EtOH/Water, and dry under high vacuum (

    
    ) for 12 hours.
    

Module 4: Visualization of Stability Logic

The following diagram illustrates the degradation pathways and the logic gate for determining the usability of your stock.

G Start 3-Bromo-5-nitrophenol (Fresh Stock) Storage Storage Environment Start->Storage Light Light Exposure (UV/Blue) Storage->Light Improper Container O2 Oxygen + Moisture Storage->O2 Poor Seal Photo Nitro-Group Excitation Light->Photo Radical Phenoxy Radical Formation O2->Radical Degradation Quinones & Byproducts (Brown) Photo->Degradation Radical->Degradation Prevention PREVENTION PROTOCOL: 1. Amber Glass 2. Argon Headspace 3. Temp 2-8°C Prevention->Storage Enforce

Figure 1: Mechanistic pathway of degradation showing how environmental factors (Light/Oxygen) drive the compound toward quinone formation.[1]

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I store 3-Bromo-5-nitrophenol in solution (e.g., DMSO or Methanol) to save time? A: Absolutely not. In solution, the molecular mobility is high, and the solvent can act as a radical transfer medium.[1] Dissolved phenols oxidize 10-100x faster than the solid state.[1] Furthermore, DMSO is hygroscopic; it will pull water from the air, accelerating hydrolysis.[1] Always store as a solid.

Q2: My compound arrived with a slight yellow tint. Is it bad? A: Pure 3-Bromo-5-nitrophenol is naturally off-white to pale yellow.[1] A yellow tint is acceptable.[1] A brown or sticky appearance indicates degradation.[1] Verify purity via melting point (


 range) [1].[1]

Q3: Is this compound shock-sensitive? A: While polynitrated compounds (like picric acid) are explosive, mono-nitro phenols like 3-Bromo-5-nitrophenol are generally stable against shock.[1] However, they should still be treated with respect. Avoid grinding in a mortar and pestle if the compound is dry; always wet-grind or dissolve if particle size reduction is needed.[1]

Q4: How do I ship this to a collaborator? A: Ship in an amber glass vial, taped shut, inside a secondary container with desiccant packets. Cold packs are recommended but not strictly necessary for transit times


 hours, provided the package is not exposed to extreme heat (

).[1]

References

  • ChemicalBook. (2025).[1][2] 3-Bromo-5-nitrophenol Properties and Safety.[1][3] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Nitrophenols and derivatives.[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2021).[1] Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine.[1] (Mechanistic insight into phenol oxidation). Retrieved from [1]

  • University of Rochester. (n.d.).[1] Recrystallization Solvents and Strategies.[1][2][4][5][6][7] Retrieved from [1]

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-5-nitrophenol and 2-Bromo-5-nitrophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, the precise arrangement of functional groups on an aromatic scaffold is paramount to directing chemical reactivity and ultimately defining the properties of the target molecule. 3-Bromo-5-nitrophenol and its isomer, 2-Bromo-5-nitrophenol, are valuable intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1][] While sharing the same molecular formula, the distinct placement of the bromo and nitro substituents relative to the phenolic hydroxyl group imparts a unique electronic character to each isomer. This guide provides an in-depth technical comparison of their physicochemical properties and, most importantly, their divergent reactivity in key organic reactions, supported by mechanistic principles and experimental insights.

Physicochemical Properties: A Tale of Two Isomers

The fundamental differences in the reactivity of 3-Bromo-5-nitrophenol and 2-Bromo-5-nitrophenol are rooted in their distinct electronic and steric environments. A summary of their key physicochemical properties is presented below.

Property3-Bromo-5-nitrophenol2-Bromo-5-nitrophenol
Structure
CAS Number 116632-23-6[3]52427-05-1[4]
Molecular Formula C₆H₄BrNO₃[3]C₆H₄BrNO₃[4]
Molecular Weight 218.01 g/mol [3]218.01 g/mol [4]
Appearance Yellow solid-
Melting Point 145 °C-
pKa (Predicted) 7.38 ± 0.10-

The positioning of the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups, and the electron-donating hydroxyl (-OH) group, dictates the electron density distribution within the aromatic ring and the acidity of the phenolic proton.

  • 3-Bromo-5-nitrophenol : The hydroxyl group is meta to both the bromo and nitro groups. The strong electron-withdrawing inductive and mesomeric effects of the nitro group, combined with the inductive withdrawal of the bromine, significantly increase the acidity of the phenol compared to phenol itself (pKa ≈ 10).

  • 2-Bromo-5-nitrophenol : The hydroxyl group is ortho to the bromine and meta to the nitro group. The proximity of the electronegative bromine atom to the hydroxyl group can influence its acidity through a strong inductive effect. Furthermore, intramolecular hydrogen bonding between the hydroxyl proton and the ortho-bromo substituent is possible, which could affect its reactivity.

The following diagram illustrates the key electronic influences of the substituents on each isomer.

G cluster_3B5N 3-Bromo-5-nitrophenol cluster_2B5N 2-Bromo-5-nitrophenol node_3B5N Phenol Ring (3-Bromo-5-nitrophenol) OH_3B5N -OH (Position 1) Activator Ortho, Para-Director OH_3B5N->node_3B5N +M, -I Br_3B5N -Br (Position 3) Deactivator Ortho, Para-Director Br_3B5N->node_3B5N +M, -I NO2_3B5N -NO2 (Position 5) Strong Deactivator Meta-Director NO2_3B5N->node_3B5N -M, -I node_2B5N Phenol Ring (2-Bromo-5-nitrophenol) OH_2B5N -OH (Position 1) Activator Ortho, Para-Director OH_2B5N->node_2B5N +M, -I Br_2B5N -Br (Position 2) Deactivator Ortho, Para-Director Br_2B5N->node_2B5N +M, -I NO2_2B5N -NO2 (Position 5) Strong Deactivator Meta-Director NO2_2B5N->node_2B5N -M, -I

Caption: Electronic effects of substituents in the two isomers.

Comparative Reactivity in Key Organic Reactions

The utility of these isomers in organic synthesis is defined by their differing reactivities in fundamental reactions.

Nucleophilic Aromatic Substitution (SNAr)

The most striking difference in reactivity between the two isomers is observed in nucleophilic aromatic substitution (SNAr). This reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group.[5][6]

  • 2-Bromo-5-nitrophenol : This isomer is primed for SNAr. The bromine atom is a good leaving group, and it is positioned ortho to the strongly electron-withdrawing nitro group. This arrangement allows for the effective stabilization of the negative charge in the Meisenheimer complex intermediate through resonance, which is crucial for the reaction to proceed.[1]

  • 3-Bromo-5-nitrophenol : In contrast, this isomer is highly unreactive towards SNAr at the bromine-bearing carbon. The nitro group is meta to the bromine atom and therefore cannot stabilize the intermediate via resonance.[7] While weak inductive stabilization is present, it is insufficient to facilitate the reaction under normal SNAr conditions.[7]

SNAr_Comparison cluster_2B5N 2-Bromo-5-nitrophenol (Reactive) cluster_3B5N 3-Bromo-5-nitrophenol (Unreactive) start_2B5N 2-Bromo-5-nitrophenol intermediate_2B5N Meisenheimer Complex (Resonance Stabilized) start_2B5N->intermediate_2B5N + Nu- product_2B5N SNAr Product intermediate_2B5N->product_2B5N - Br- start_3B5N 3-Bromo-5-nitrophenol no_reaction No Reaction (Intermediate not stabilized) start_3B5N->no_reaction + Nu-

Caption: Directing effects for electrophilic aromatic substitution.

Reactions of the Phenolic Hydroxyl Group

The primary reaction of the hydroxyl group is deprotonation to form a phenoxide, which can then act as a nucleophile.

  • Acidity : The presence of two electron-withdrawing groups on both isomers makes them more acidic than phenol. The precise difference in pKa will influence the choice of base for deprotonation.

  • Williamson Ether Synthesis : Both isomers can undergo Williamson ether synthesis. [8][9]The corresponding phenoxide, formed by reaction with a suitable base (e.g., NaH), can react with an alkyl halide to form an ether. The nucleophilicity of the phenoxide will be slightly different for each isomer due to the varying electronic effects, which may lead to differences in reaction rates. For aryl halides, this reaction is generally not feasible due to the difficulty of SN2 reactions on sp²-hybridized carbons. [8]

Synthesis and Preparation

The choice of isomer can also be influenced by the ease and efficiency of their respective synthetic routes.

Synthesis of 3-Bromo-5-nitrophenol

A common laboratory-scale synthesis of 3-Bromo-5-nitrophenol proceeds from 2-amino-5-nitrophenol via a Sandmeyer-type reaction.

Experimental Protocol:

  • Bromination : A mixture of 2-amino-5-nitrophenol and N-bromosuccinimide (NBS) in acetonitrile is stirred at room temperature.

  • Diazotization : The resulting bromo-amino-nitrophenol intermediate is dissolved in ethanol and sulfuric acid, followed by the addition of sodium nitrite to form the diazonium salt.

  • Hydrolysis : The diazonium salt is then heated in the aqueous acidic solution to replace the diazonium group with a hydroxyl group.

  • Work-up and Purification : The reaction mixture is worked up by extraction with an organic solvent, followed by washing and purification by column chromatography to yield 3-Bromo-5-nitrophenol.

Synthesis of 2-Bromo-5-nitrophenol

A potential route to 2-Bromo-5-nitrophenol could involve the direct bromination of 3-nitrophenol. The hydroxyl group would direct the incoming bromine to the ortho and para positions. Separation of the resulting isomers would be necessary. Another approach could involve the diazotization of 2-bromo-5-nitroaniline, followed by hydrolysis of the diazonium salt, similar to the final steps in the synthesis of the 3-bromo isomer. A patent describes the synthesis of 2-bromo-5-nitroaniline from bromobenzene. [10]

Spectroscopic Differentiation

Distinguishing between the two isomers is straightforward using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy : The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns and chemical shifts for the three aromatic protons in each isomer.

    • 3-Bromo-5-nitrophenol : Three signals are expected, likely appearing as two meta-coupled doublets and one triplet (or a doublet of doublets).

    • 2-Bromo-5-nitrophenol : Three signals are also expected in the aromatic region, with different coupling constants (ortho and meta coupling) that will allow for unambiguous identification.

  • ¹³C NMR Spectroscopy : The number of signals and their chemical shifts in the ¹³C NMR spectrum will be unique for each isomer due to their different symmetry and electronic environments.

Conclusion

3-Bromo-5-nitrophenol and 2-Bromo-5-nitrophenol, while constitutionally similar, exhibit markedly different reactivities in key organic transformations. The choice between these two isomers is therefore a critical decision in synthetic planning.

  • 2-Bromo-5-nitrophenol is the substrate of choice when a nucleophilic aromatic substitution is desired, owing to the ortho-positioning of the activating nitro group relative to the bromine leaving group.

  • 3-Bromo-5-nitrophenol is essentially inert to SNAr at the C-Br bond but remains a versatile platform for electrophilic aromatic substitution and reactions involving the phenolic hydroxyl group .

A thorough understanding of the electronic and steric factors governing the reactivity of these isomers allows for their strategic deployment in the synthesis of complex molecules, enabling researchers and drug development professionals to design more efficient and predictable synthetic routes.

References

  • Wikipedia. (2024, January 28). Electrophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrophenol. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-nitrophenol. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions). Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis : r/OrganicChemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

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A Comprehensive Guide to the Stability of 3-Bromo-5-nitrophenol Under Diverse Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of robust and reliable building blocks is paramount. 3-Bromo-5-nitrophenol, a trifunctional aromatic compound, presents a versatile scaffold for the synthesis of a wide array of complex molecules. However, its utility is intrinsically linked to its stability under various reaction conditions. This guide provides a detailed assessment of the stability of 3-Bromo-5-nitrophenol, offering insights into its behavior in different chemical environments and comparing its performance with relevant alternatives. This document is intended to empower researchers to make informed decisions in experimental design and process development.

Understanding the Inherent Reactivity of 3-Bromo-5-nitrophenol

3-Bromo-5-nitrophenol possesses a unique electronic architecture that dictates its reactivity and stability. The aromatic ring is substituted with three key functional groups: a hydroxyl group (-OH), a bromine atom (-Br), and a nitro group (-NO₂). The interplay of the electronic effects of these substituents governs the molecule's susceptibility to degradation.

  • Hydroxyl Group (-OH): As a moderately activating, ortho-, para-directing group, the hydroxyl group can be deprotonated under basic conditions to form a phenoxide ion. This deprotonation significantly alters the electron density of the aromatic ring, influencing its reactivity.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and a meta-director. Its presence deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

  • Bromine Atom (-Br): Bromine is a deactivating, ortho-, para-directing group due to its inductive electron-withdrawing and resonance electron-donating effects. The carbon-bromine bond can be susceptible to cleavage under certain conditions, such as high temperatures or in the presence of certain catalysts.

The meta-disposition of the electron-withdrawing nitro group relative to the hydroxyl and bromo substituents creates a complex electronic environment that influences the overall stability of the molecule.

Stability Profile of 3-Bromo-5-nitrophenol

While specific kinetic data for the degradation of 3-Bromo-5-nitrophenol is not extensively available in the public domain, a comprehensive stability profile can be inferred from the known chemistry of nitrophenols, bromoarenes, and the principles of physical organic chemistry.

Effect of pH

The pH of the reaction medium is a critical determinant of the stability of phenolic compounds.

  • Acidic Conditions (pH < 7): In acidic media, the hydroxyl group of 3-Bromo-5-nitrophenol remains protonated. The molecule is expected to be relatively stable, as the electron-withdrawing nature of the nitro and bromo groups deactivates the ring towards electrophilic attack, a common degradation pathway for aromatic compounds in acidic environments.

  • Neutral Conditions (pH ≈ 7): At neutral pH, the molecule exists predominantly in its protonated form. Stability is expected to be moderate, though susceptibility to oxidation may increase compared to acidic conditions.

  • Basic Conditions (pH > 7): Under basic conditions, the hydroxyl group is deprotonated to form the corresponding phenoxide ion. This phenoxide is resonance-stabilized, with the negative charge delocalized onto the nitro group. This delocalization enhances the stability of the conjugate base. Studies on p-nitrophenol have shown that it is stable at a pH of 9 or higher, where it exists in its ionized form[1]. It is therefore reasonable to infer that 3-Bromo-5-nitrophenol will also exhibit increased stability in alkaline solutions due to the formation of the stable phenoxide ion.

Table 1: Predicted Stability of 3-Bromo-5-nitrophenol at Different pH Conditions

pH RangePredominant SpeciesPredicted StabilityRationale
< 4PhenolHighElectron-withdrawing groups deactivate the ring towards acid-catalyzed degradation.
4 - 7PhenolModerateGenerally stable, but potential for slow oxidation.
> 7PhenoxideHighFormation of a resonance-stabilized phenoxide ion.[1]
Thermal Stability

The thermal stability of 3-Bromo-5-nitrophenol is influenced by the strength of its covalent bonds.

The C-Br bond is generally the weakest point in brominated aromatic compounds and is susceptible to homolytic cleavage at elevated temperatures. Studies on the thermal decomposition of brominated butyl rubber indicate that the C-Br bond dissociates first[2][3]. This suggests that thermal degradation of 3-Bromo-5-nitrophenol would likely initiate with the loss of a bromine radical. The presence of the nitro group may further influence the decomposition pathway.

Predicted Thermal Decomposition Pathway:

G 3-Bromo-5-nitrophenol 3-Bromo-5-nitrophenol Initial Heat Initial Heat 3-Bromo-5-nitrophenol->Initial Heat C-Br Bond Cleavage C-Br Bond Cleavage Initial Heat->C-Br Bond Cleavage > 200°C (estimated) Bromine Radical Bromine Radical C-Br Bond Cleavage->Bromine Radical 3-Hydroxyphenyl-5-nitrophenyl Radical 3-Hydroxyphenyl-5-nitrophenyl Radical C-Br Bond Cleavage->3-Hydroxyphenyl-5-nitrophenyl Radical Further Decomposition Products Further Decomposition Products 3-Hydroxyphenyl-5-nitrophenyl Radical->Further Decomposition Products G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Photostability Photostability Stock Solution->Photostability HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal (Solid) Thermal (Solid) Thermal (Solid)->HPLC Analysis Photostability->HPLC Analysis Degradation Profile Degradation Profile HPLC Analysis->Degradation Profile 3-Bromo-5-nitrophenol (Solid) 3-Bromo-5-nitrophenol (Solid) 3-Bromo-5-nitrophenol (Solid)->Thermal (Solid)

Caption: Experimental workflow for stress testing of 3-Bromo-5-nitrophenol.

Comparative Analysis with Alternative Reagents

The choice of a synthetic building block often involves a trade-off between reactivity, stability, and cost. Below is a comparison of 3-Bromo-5-nitrophenol with plausible alternatives.

Table 2: Comparison of 3-Bromo-5-nitrophenol with Alternative Compounds

CompoundStructureKey Stability/Reactivity FeaturesPotential AdvantagesPotential Disadvantages
3-Bromo-5-nitrophenol C₆H₄BrNO₃Trifunctional handle for diverse synthesis. Stability is pH-dependent.Versatile for introducing three different functionalities.Susceptible to nucleophilic attack on the bromine under harsh conditions.
3-Nitrophenol C₆H₅NO₃Simpler structure, less sterically hindered. Stability is also pH-dependent.More readily available and potentially lower cost.Lacks the bromo-substituent for cross-coupling reactions.
4-Bromo-2-nitrophenol C₆H₄BrNO₃Ortho-nitro group can participate in intramolecular hydrogen bonding, affecting acidity and reactivity. [4][5][6]Intramolecular interactions may offer unique reactivity or stability.Steric hindrance from the ortho-nitro group may affect some reactions.
3,5-Dinitrophenol C₆H₄N₂O₄Two strong electron-withdrawing groups significantly increase acidity and activate the ring for nucleophilic substitution.Highly activated for nucleophilic aromatic substitution.More acidic, which could be detrimental in some reactions. Lacks a halogen for cross-coupling.
3-Bromo-5-fluoroaniline C₆H₄BrFNThe amino group is a strong activating group, making the ring more susceptible to electrophilic attack.The amino group can be diazotized to introduce other functionalities.Less stable towards oxidation compared to the phenol.

Conclusion

3-Bromo-5-nitrophenol is a valuable synthetic intermediate whose stability is highly dependent on the reaction conditions. It exhibits good stability in acidic and, particularly, in basic media due to the formation of a resonance-stabilized phenoxide. Thermal degradation is likely initiated by the cleavage of the C-Br bond. The nitro group is susceptible to reduction, a feature often exploited in synthesis. When selecting this reagent, researchers should carefully consider the pH, temperature, and the presence of strong oxidizing or reducing agents. For applications where the bromo functionality is not required, simpler alternatives like 3-nitrophenol may offer a more cost-effective solution. Conversely, for syntheses requiring different substitution patterns or reactivity, other isomers or related compounds should be evaluated. A thorough understanding of its stability profile, as outlined in this guide, is essential for the successful application of 3-Bromo-5-nitrophenol in the development of novel chemical entities.

References

  • Dai, J., et al. (2018). Thermal Decomposition of Brominated Butyl Rubber. PMC - PubMed Central - NIH. Available at: [Link]

  • Dai, J., et al. (2021). Thermal decomposition of brominated butyl rubber. Preprints.org. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-nitrophenol. PubChem. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Acidity order of nitrophenols. Available at: [Link]

  • Quora. (2021). Which is more acidic, para-amino phenol or para-nitrophenol? Available at: [Link]

  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. Available at: [Link]

  • Wikipedia. (n.d.). Diazonium compound. Available at: [Link]

  • Vedantu. (n.d.). The correct order of decreasing acidity of nitrophenols class 12 chemistry CBSE. Available at: [Link]

  • ResearchGate. (n.d.). Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. Available at: [Link]

  • ResearchGate. (n.d.). Note on stability of p‐nitrophenol in aqueous solutions. Available at: [Link]

  • ScienceDirect. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Available at: [Link]

  • Reddit. (n.d.). best synthesis for 3-nitrophenol (C6H5NO3). Available at: [Link]

  • Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A comparative study of the structure, energetic performance and stability of nitro-NNO-azoxy substituted explosives. Available at: [Link]

  • Quora. (2018). What is the reason nitrophenol is much more acidic than normal phenol? Available at: [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Available at: [Link]

  • Master Organic Chemistry. (2018). Aromatic Synthesis: Order of Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Summary of degradation kinetics of aromatic nitrophenol utilizing.... Available at: [Link]

  • ResearchGate. (n.d.). The oxidant effect on p-nitrophenol oxidation. Available at: [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Simpler synthesis?. Available at: [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]

  • Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Available at: [Link]

  • MDPI. (n.d.). Polyphenol Degradation Kinetics of Specialty Coffee in Different Presentations. Available at: [Link]

  • CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Available at: [Link]

  • PubMed. (n.d.). Kinetics of biodegradation of p-nitrophenol by different bacteria. Available at: [Link]

  • iTeh Standards. (n.d.). ASTM D5186-03 - Standard Test Method for Determination of Aromatic Content and Polynuclear Aromatic. Available at: [Link]

  • Wikipedia. (n.d.). Bronidox. Available at: [Link]

  • Typology. (n.d.). All about the safety of 5-bromo-5-nitro-1,3-dioxane. Available at: [Link]

  • Khan Academy. (n.d.). Aromatic stability I. Available at: [Link]

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Cross-Validation of Analytical Methods for 3-Bromo-5-nitrophenol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, 3-Bromo-5-nitrophenol (CAS 116632-23-6) serves as a critical scaffold.[1] Its dual functionality—an acidic phenolic hydroxyl group and an electron-withdrawing nitro group—presents specific analytical challenges, including pH-dependent retention shifts and potential thermal instability.[1]

This guide moves beyond standard monographs to provide a cross-validation framework . We compare the routine workhorse (HPLC-UV) against the absolute structural reference (qNMR) and an orthogonal separation technique (GC-MS).[1] The objective is to establish a self-validating analytical control strategy that eliminates method-specific bias.

Compound Profile & Analytical Challenges

Before defining protocols, we must address the physicochemical properties dictating method selection.[1]

  • Acidity (pKa ~7.4): The phenolic proton is acidic.[1] In HPLC, mobile phase pH must be controlled (< 3.[1]0) to suppress ionization; otherwise, peak tailing and retention time instability occur.[1]

  • Chromophores: The nitro group provides strong UV absorbance at 254 nm and ~350 nm, making HPLC-UV highly sensitive but prone to overestimating impurities with similar chromophores.[1]

  • Thermal Liability: While the bromine atom is stable, nitro-phenols can degrade or interact with active sites in GC inlets.[1] Derivatization is recommended for accurate GC quantification.[1]

Primary Method: HPLC-UV (Routine Quantification)[1]

Role: Routine purity assessment, reaction monitoring. Principle: Reversed-phase partition chromatography with ion suppression.[1]

Optimized Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • 0 min: 10% B[1]

    • 15 min: 90% B[1]

    • 20 min: 90% B[1]

    • 20.1 min: 10% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: DAD at 254 nm (primary) and 210 nm (impurity check).[1]

  • Column Temp: 30°C.

Expert Insight: Using phosphoric acid is superior to formic acid here because it prevents the baseline drift often seen with volatile acids at low UV wavelengths (210 nm).[1] The acidic pH ensures the phenol remains neutral (


), preventing the "split peak" phenomenon caused by partial ionization.[1]

Orthogonal Method: qNMR (Absolute Reference)[1]

Role: Primary reference standard qualification; cross-validating HPLC response factors. Principle: Molar response is independent of chemical structure (proton counting).[1]

Optimized Protocol
  • Solvent: DMSO-d6 (Ensures complete solubility and reduces exchange rate of the phenolic proton).[1]

  • Internal Standard (IS): Maleic Acid (traceable purity) or 1,3,5-Trimethoxybenzene.[1] Must have non-overlapping signals.

  • Pulse Sequence: 90° pulse with adequate relaxation delay (

    
    ). Typically, 
    
    
    
    is safe for accurate integration.[1]
  • Scans: 16–32 (Sufficient for S/N > 150).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1][3]

Secondary Method: GC-MS (Impurity Profiling)[1]

Role: Detecting volatile non-chromophoric impurities and confirming structural isomers. Principle: Volatility-based separation.

Optimized Protocol (Derivatization Required)

Direct injection of nitrophenols often leads to peak tailing due to hydrogen bonding with the liner.[1] We employ Silylation .[1]

  • Derivatization Agent: BSTFA + 1% TMCS.[1]

  • Procedure: Dissolve 10 mg sample in 1 mL dry ACN. Add 100 µL BSTFA.[1] Heat at 60°C for 30 mins.

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).[1]

  • Inlet: Split 20:1, 250°C.

  • Oven: 80°C (1 min) → 15°C/min → 280°C (5 min).

  • Detection: MS (Scan 50–500 m/z).[1]

Expert Insight: Look for the molecular ion of the TMS derivative:


 (isotopic pattern of Br).[1] If you see peaks at M-15 (loss of methyl), it confirms the TMS adduct.[1]

Cross-Validation Study & Data Analysis

The core of this guide is the comparative logic . A single method is never sufficient for critical intermediates.[1]

Experimental Design
  • Sample: A single homogenous batch of 3-Bromo-5-nitrophenol.

  • Replicates:

    
     preparations for HPLC, 
    
    
    
    for qNMR.
  • Comparison: Calculate mass balance and purity bias.

Data Summary Table
ParameterHPLC-UV (Area %)qNMR (Weight %)GC-MS (Area %)Interpretation
Purity Value 98.5%97.2%98.1%HPLC often overestimates purity if impurities have lower extinction coefficients than the main peak.[1]
Selectivity High for isomersAbsoluteHigh for volatilesGC separates isomers that might co-elute on C18.[1]
Bias Source Response FactorsWeighing ErrorThermal DegradationqNMR is the "truth" for mass content; HPLC is "truth" for process impurities.[1]
LOD ~0.05%~1.0%~0.1%HPLC is required for trace impurity detection; qNMR is for assay.[1]
Statistical Logic (Bland-Altman Concept)

If


, the HPLC method is likely "blind" to non-UV absorbing impurities (e.g., inorganic salts, residual solvents) or the main compound has a significantly higher response factor than its impurities.[1]

Decision Rule:

  • Use qNMR to assign the "Potency" or "Assay" value for the Certificate of Analysis (CoA).[1]

  • Use HPLC to control "Chromatographic Purity" and limit specific impurities.[1]

Visualization: Validation Workflow

The following diagram illustrates the decision matrix for cross-validating the analytical data.

ValidationWorkflow cluster_methods Parallel Analysis Start Crude 3-Bromo-5-nitrophenol HPLC Method A: HPLC-UV (Purity %) Start->HPLC qNMR Method B: qNMR (Assay wt%) Start->qNMR GC Method C: GC-MS (Volatiles) Start->GC Comparison Compare Purity Values (|HPLC - qNMR|) HPLC->Comparison qNMR->Comparison Fail DISCREPANCY Check for: 1. Non-UV impurities (Salts) 2. Water/Solvent (TGA/KF) GC->Fail Thermal Degradation? Decision1 Delta < 1.5%? (Concordance) Comparison->Decision1 Pass VALIDATED Use qNMR for Assay Use HPLC for Impurities Decision1->Pass Yes Decision1->Fail No

Caption: Decision matrix for harmonizing HPLC purity and qNMR assay results.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10488984, 3-Bromo-5-nitrophenol. Retrieved January 31, 2026 from [Link][1]

  • Gokcen, T. et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.[1][4] (Demonstrates the qNMR vs HPLC validation logic applied in this guide). Retrieved from [Link]

Sources

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